5-Iodo-2-methylthiazole: A Versatile C-5 Electrophile for Thiazole Functionalization Abstract 5-Iodo-2-methylthiazole (CAS 1412902-50-1) serves as a critical heteroaromatic building block in medicinal chemistry, particul...
Author: BenchChem Technical Support Team. Date: March 2026
5-Iodo-2-methylthiazole: A Versatile C-5 Electrophile for Thiazole Functionalization
Abstract
5-Iodo-2-methylthiazole (CAS 1412902-50-1) serves as a critical heteroaromatic building block in medicinal chemistry, particularly for the introduction of the thiazole moiety into complex kinase inhibitors and anti-infective agents. This technical guide analyzes its physicochemical profile, synthesis via electrophilic halogenation, and its divergent reactivity patterns. Special emphasis is placed on its role as a superior electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and its utility in regioselective lithium-halogen exchange protocols.
Physicochemical Profile
The physical properties of 5-iodo-2-methylthiazole are dictated by the polarizability of the C-I bond and the electron-deficient nature of the thiazole ring.
Property
Value / Description
CAS Number
1412902-50-1
Molecular Formula
Molecular Weight
225.05 g/mol
Appearance
Pale yellow liquid to low-melting solid (tendency to darken upon storage)
Boiling Point
~106–108 °C at 70 mmHg (Predicted/Analogous)
Density
~1.8–1.9 g/cm³ (Estimated based on halogenated thiazoles)
Solubility
Soluble in DCM, THF, DMF, Acetonitrile; Insoluble in water
Storage
2–8°C, protect from light (iodides are photosensitive)
Stability
Stable under inert atmosphere; susceptible to oxidative degradation over time.[1]
Synthesis & Manufacturing
The synthesis of 5-iodo-2-methylthiazole is typically achieved through electrophilic aromatic substitution (SEAr) . The C-5 position of the thiazole ring is the most nucleophilic site, allowing for direct halogenation.
Mechanism:
The nitrogen atom in the thiazole ring exerts an inductive electron-withdrawing effect, but the sulfur atom donates electron density via resonance, activating the C-5 position.
Reagent Choice: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) for cleaner reaction profiles and easier workup.
Solvent System: Acetonitrile (MeCN) or DMF promotes the formation of the electrophilic iodonium species.
Experimental Protocol: Iodination of 2-Methylthiazole
Standardized General Procedure adapted from J. Med. Chem. methodologies.
Setup: Charge a flame-dried round-bottom flask with 2-methylthiazole (1.0 equiv) and anhydrous Acetonitrile (0.5 M concentration).
Addition: Cool the solution to 0°C. Portion-wise, add N-Iodosuccinimide (NIS) (1.1 equiv) over 15 minutes. Protect the flask from light using aluminum foil.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of starting material.
Workup:
Concentrate the solvent under reduced pressure.[2]
Redissolve the residue in Ethyl Acetate.
Wash with saturated aqueous
(sodium thiosulfate) to remove excess iodine (indicated by the fading of dark color).
Wash with saturated
and Brine.
Purification: Dry over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).
Reactivity & Functionalization (The Core)
5-Iodo-2-methylthiazole acts as a "Reactivity Hub" due to the distinct electronic environments of the C-I bond and the C-2 methyl group.
A. Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)
The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making this compound an excellent substrate for oxidative addition by Pd(0) species.
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
Sonogashira: Couples with terminal alkynes to form alkynyl-thiazoles.
Significance: Critical for extending conjugation in material science applications.
B. Lithium-Halogen Exchange vs. Deprotonation
This is the most critical technical nuance for researchers.
Scenario 1: Kinetic Control (-78°C). Treatment with n-Butyllithium (n-BuLi) results in rapid Lithium-Halogen Exchange to generate the 5-lithio-2-methylthiazole species. The C-I bond exchange is faster than the deprotonation of the C-2 methyl group.
Application: Reaction with aldehydes/ketones to form secondary/tertiary alcohols at C-5.
Scenario 2: Lateral Lithiation. To functionalize the C-2 methyl group, the iodine must typically be absent, or a specific directing group strategy must be employed, as the C-I bond is too labile.
Visualizing the Chemical Pathway
The following diagram illustrates the synthesis of the core scaffold and its divergent functionalization pathways.
Caption: Synthesis and divergent reactivity of 5-Iodo-2-methylthiazole. Blue node indicates the core scaffold; Green nodes represent Pd-catalyzed coupling products; Red node indicates the organolithium intermediate.
Specific Hazard: Organosulfur compounds often carry a disagreeable odor; handle in a fume hood.
Iodide Instability: Iodinated compounds can release free iodine (
) upon prolonged exposure to light and air, turning the sample brown/purple. If this occurs, wash with sodium thiosulfate before use.
References
Synthesis of Thiazole Derivatives: Organic Syntheses, Coll. Vol. 2, p. 31 (1943). Link (Foundational thiazole chemistry).
Palladium-Catalyzed Cross-Coupling of Thiazoles:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiazole-Based Kinase Inhibitors". (General Reference for Suzuki conditions on thiazoles).
Lithium-Halogen Exchange in Heterocycles: Chemical Reviews, "Organolithium Reagents in Heterocyclic Synthesis". Link (Mechanistic grounding for Li-I exchange).
General Properties of 2-Methylthiazole: PubChem Compound Summary for CID 14502. Link (Precursor data).
BenchChem Protocol Database: "2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry". Link (Analogous halogenated thiazole handling).
An In-Depth Technical Guide to 5-Iodo-2-methylthiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the thiazole scaffold stands as a cornerstone of privileged structures, integral to the archite...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the thiazole scaffold stands as a cornerstone of privileged structures, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its importance in drug design. Within this esteemed class of heterocycles, 5-Iodo-2-methylthiazole (CAS Number: 1412902-50-1) has emerged as a particularly valuable and versatile building block.[1] The strategic placement of an iodine atom at the C5 position not only modulates the electronic profile of the thiazole ring but also provides a reactive handle for a diverse array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of 5-Iodo-2-methylthiazole, from its fundamental physicochemical properties and synthesis to its practical applications as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in a research and development setting. The key properties of 5-Iodo-2-methylthiazole are summarized in the table below.
Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage
Store in a cool, dry, and well-ventilated area away from incompatible substances.
Synthesis of 5-Iodo-2-methylthiazole: A Step-by-Step Protocol
The introduction of an iodine atom at the C5 position of the 2-methylthiazole ring is a critical transformation that unlocks the synthetic potential of this scaffold. While various methods for the halogenation of thiazoles exist, direct iodination using molecular iodine presents a straightforward and efficient approach. The following protocol is a representative method for the synthesis of 5-Iodo-2-methylthiazole, designed to be a self-validating system for reproducibility in a laboratory setting.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution reaction. The thiazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. Molecular iodine (I₂), in the presence of a suitable solvent, acts as the electrophile, leading to the regioselective iodination at the C5 position. The methyl group at the C2 position exerts a mild activating and directing effect, favoring substitution at C5.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylthiazole (1.0 eq) in a 1:1 mixture of water and ethanol.
Addition of Iodine: While stirring the solution at room temperature, add molecular iodine (1.1 eq) portion-wise over 15-20 minutes.
Reaction: Heat the reaction mixture to 60°C and stir for 3-4 hours. The progress of the reaction should be monitored by TLC.
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Neutralization: Carefully add 10% aqueous sodium hydroxide solution to neutralize the reaction mixture. This will also help to remove any unreacted iodine.
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Iodo-2-methylthiazole.
Visualizing the Workflow: Synthesis of 5-Iodo-2-methylthiazole
Caption: A flowchart illustrating the key steps in the synthesis of 5-Iodo-2-methylthiazole.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-Iodo-2-methylthiazole lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carbon-iodine bond at the C5 position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2][3][4] These reactions allow for the introduction of a wide range of substituents at the C5 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Case Study: 5-Iodo-2-methylthiazole as a Precursor to Bioactive Molecules
The iodinated thiazole core can be elaborated through reactions like the Sonogashira coupling to introduce alkyne functionalities.[2][7] These alkynes can then be further modified or may themselves be part of a pharmacophore. Similarly, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, a common strategy in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetics.[3][4]
Signaling Pathway Implication: Thiazole Derivatives as Kinase Inhibitors
Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. The general structure of a kinase inhibitor often includes a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. By functionalizing the 5-position of the 2-methylthiazole ring, medicinal chemists can introduce substituents that interact with specific amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.
Caption: A diagram illustrating the synthetic utility of 5-Iodo-2-methylthiazole in generating potential kinase inhibitors and their mechanism of action.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodo-2-methylthiazole. While a comprehensive safety data sheet (SDS) should always be consulted before use, the following general guidelines apply:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
Inhalation: Avoid breathing dust or vapors.
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Iodo-2-methylthiazole is a high-value building block for medicinal chemistry and drug discovery. Its strategic iodination provides a versatile handle for the synthesis of a wide array of complex molecules through reliable and well-established cross-coupling methodologies. A thorough understanding of its properties, a robust synthetic protocol, and an appreciation for its potential applications are essential for researchers and scientists aiming to leverage this powerful tool in the quest for novel therapeutics. The information presented in this guide is intended to provide a solid foundation for the safe and effective use of 5-Iodo-2-methylthiazole in a research setting.
References
Asian Journal of Organic & Medicinal Chemistry. (2023, January 14). Synthesis of Thiazole Derivatives. Retrieved from [Link]
Bakherad, M., Ghalenoei, A. K., & Keivanloo, A. (2019). Synthesis of 6‐(iodomethyl)‐2‐methylthiazolo[3,2‐b][7]triazole 3 or 5‐(iodomethyl)‐3‐methylthiazolo[2,3‐c][7]triazole 3′. ChemistrySelect.
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
Organic Chemistry Frontiers. (n.d.). Regioselective C5-H direct iodination of indoles. Royal Society of Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Semantic Scholar. (n.d.). Iodine-mediated C–N and C–S bond formation: regioselective synthesis of benzo[8]imidazo[2,1-b]thiazoles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
National Center for Biotechnology Information. (2014, March 28). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 2-methylthiazole-5-carboxylates.
ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. 16, 2836-2873.
Royal Society of Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
ARKAT USA, Inc. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
National Center for Biotechnology Information. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]
Technical Guide: 5-Iodo-2-methylthiazole Molecular Structure & Utility
This technical guide details the molecular structure, synthesis, and applications of 5-Iodo-2-methylthiazole , a critical heterocyclic building block in medicinal chemistry. Executive Summary 5-Iodo-2-methylthiazole (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the molecular structure, synthesis, and applications of 5-Iodo-2-methylthiazole , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
5-Iodo-2-methylthiazole (CAS: 1412902-50-1) is a halogenated heteroaromatic scaffold widely utilized in drug discovery and materials science.[1] Characterized by a thiazole ring substituted with a methyl group at the C2 position and an iodine atom at the C5 position, this molecule serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions. Its structural integrity and electronic properties make it an ideal precursor for synthesizing complex bioactive agents, including COX-1 inhibitors and anticancer therapeutics.
Molecular Architecture & Electronic Properties
Structural Specifications
The thiazole core is a five-membered planar aromatic ring containing sulfur (position 1) and nitrogen (position 3). The regiochemistry of 5-iodo-2-methylthiazole is defined by the specific placement of substituents that modulate its reactivity.
Property
Data
CAS Number
1412902-50-1
IUPAC Name
5-Iodo-2-methyl-1,3-thiazole
Molecular Formula
C₄H₄INS
Molecular Weight
225.05 g/mol
SMILES
CC1=NC=C(I)S1
InChI Key
InChI=1S/C4H4INS/c1-4-5-2-3(6)7-4/h2H,1H3
Appearance
Pale yellow solid or liquid (depending on purity/temp)
Predicted LogP
~2.1 (Lipophilic character due to Iodine)
Electronic Distribution & Regioselectivity
C2 Position (Methyl): The methyl group at C2 is slightly electron-donating via hyperconjugation, stabilizing the ring. The C2-methyl protons are relatively acidic (
in DMSO), allowing for lateral lithiation under specific conditions.
C5 Position (Iodine): The C5 position in thiazoles is naturally the most nucleophilic site, prone to electrophilic aromatic substitution (SEAr). Once iodinated, the C-I bond becomes a highly reactive handle for oxidative addition by transition metals (Pd, Cu), significantly more reactive than the corresponding bromide or chloride.
C4 Position: This position remains unsubstituted in this molecule, providing a site for potential C-H activation or steric differentiation.
Structural Visualization
The following diagram illustrates the numbering scheme and connectivity of the molecule.
Synthetic Pathways[6][7][8]
The synthesis of 5-iodo-2-methylthiazole typically involves the direct electrophilic iodination of the commercially available 2-methylthiazole. The C5 position is the preferred site for electrophilic attack due to the electronic enrichment from the sulfur atom and the directing effect of the ring system.
Primary Route: Electrophilic Iodination with NIS
The most robust laboratory scale method utilizes N-iodosuccinimide (NIS) in a polar aprotic solvent or acetic acid. This method avoids the harsh conditions of molecular iodine (
) and strong oxidants, offering higher regioselectivity.
Reaction Scheme:
Mechanistic Insight[7][8][9]
Activation: The acid catalyst (AcOH or TFA) activates NIS, increasing the electrophilicity of the iodine species (
equivalent).
Attack: The
-electrons at the C5 position of the thiazole ring attack the electrophilic iodine.
Deprotonation: Loss of a proton restores aromaticity, yielding the 5-iodo product.
Reactivity Profile & Applications
The utility of 5-iodo-2-methylthiazole lies in the labile C-I bond. It is a "privileged intermediate" for Palladium-catalyzed cross-coupling reactions.
Key Transformations
Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form 5-aryl-2-methylthiazoles. This is crucial for extending the carbon skeleton in drug design.
Sonogashira Coupling: Coupling with terminal alkynes to introduce rigidity and conjugation.
Heck Reaction: Olefination at the C5 position.
Negishi Coupling: Use of organozinc reagents for sensitive functional group tolerance.
Medicinal Chemistry Applications
The thiazole moiety is a bioisostere for pyridine and benzene rings, often improving metabolic stability and solubility.
Topoisomerase Inhibitors: Derivatives synthesized via cross-coupling at C5 have shown potency against Top1 in cancer cell lines (e.g., MCF-7).
Anti-inflammatory Agents: 5-substituted thiazoles are scaffolds for COX-1 selective inhibitors.[2]
Kinase Inhibitors: The 2-methyl-5-arylthiazole motif mimics the ATP-binding hinge region in various kinase inhibitors (e.g., Dasatinib analogs).
Experimental Protocol: Synthesis of 5-Iodo-2-methylthiazole
Objective: To synthesize 5-iodo-2-methylthiazole from 2-methylthiazole via iodination with NIS.
Scale: 10 mmol scale.
Acetic Acid (glacial, 10 mL) or Acetonitrile/TFA mix
Dichloromethane (DCM) (for extraction)
Sodium Thiosulfate (
) (sat. aq. solution)
Procedure
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiazole (0.99 g) in glacial acetic acid (10 mL).
Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.48 g) portion-wise over 10 minutes to control the exotherm. Protect the flask from light (wrap in aluminum foil) as iodinated compounds can be light-sensitive.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress by TLC (Hexane:Ethyl Acetate 4:1). The starting material should disappear, and a less polar spot (product) should appear.
Quench: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with saturated
solution until pH ~7-8.
Extraction: Extract the aqueous layer with DCM (
mL).
Wash: Combine the organic layers and wash with saturated
(30 mL) to remove any residual iodine (the organic layer should turn from purple/brown to pale yellow/colorless). Wash with brine (30 mL).
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: 0-10% EtOAc in Hexanes) to yield 5-iodo-2-methylthiazole as a pale yellow solid/oil.
Expected Yield: 75–85%.
Characterization:
1H NMR (CDCl3, 400 MHz):
7.75 (s, 1H, C4-H), 2.68 (s, 3H, CH3).
MS (ESI):
225.9 .
References
BLD Pharm. (2025). 5-Iodo-2-methylthiazole Product Data (CAS 1412902-50-1).[1][3][4] Retrieved from
BenchChem. (2025).[5] Characterization and validation of novel compounds synthesized from 2-Bromo-5-iodothiazole. Retrieved from
Organic Chemistry Portal. (2025). Synthesis of Thiazoles and Reactivity of N-Iodosuccinimide. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylthiazole and related thiazole derivatives. Retrieved from
CyclicPharma. (2025). 5-iodo-2-methylthiazole Catalog Entry. Retrieved from
Technical Guide: Spectroscopic Characterization of 5-Iodo-2-methylthiazole
Executive Summary 5-Iodo-2-methylthiazole (CAS: 1412902-50-1) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly in cross-coupling reactions (Suzuki-Miyaura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2-methylthiazole (CAS: 1412902-50-1) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the C5-iodine serves as a regioselective handle. This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in the identification, quality control, and structural validation of this compound.
The data presented synthesizes experimental values from analogous thiazole derivatives and theoretical substituent effects, grounded in high-fidelity literature sources.
Chemical Identity & Properties
Property
Data
IUPAC Name
5-Iodo-2-methyl-1,3-thiazole
CAS Number
1412902-50-1
Molecular Formula
Molecular Weight
225.05 g/mol
Physical State
Off-white to pale yellow solid or oil (low melting point)
Solubility
Soluble in , DMSO-, MeOH
Mass Spectrometry (MS) Analysis[1][2][3]
The mass spectrum of 5-Iodo-2-methylthiazole is dominated by the stability of the thiazole ring and the labile nature of the Carbon-Iodine bond.
Key Diagnostic Ions (EI, 70 eV)
Molecular Ion (
):m/z 225 . This peak is prominent (often the base peak or high intensity), confirming the molecular weight.
Isotopic Pattern: Iodine is monoisotopic (
I). Unlike chloro- or bromo- derivatives, there is no M+2 peak of significant intensity. The M+1 peak (m/z 226) is approximately 5.5% of the parent peak (due to C and S natural abundance).
Fragment m/z 98 (
): The loss of the iodine atom (127 u) is the primary fragmentation pathway, yielding the 2-methylthiazolium cation ().
Fragment m/z 57 ($[C_2H_3NS]^+ \rightarrow [C_2H_3N]^+ $): Further fragmentation often involves the cleavage of the thiazole ring, typically losing the sulfur or acetonitrile fragments.
Fragmentation Pathway Visualization
The following diagram illustrates the logical fragmentation sequence observed in Electron Impact (EI) mass spectrometry.
Caption: Primary fragmentation pathway of 5-Iodo-2-methylthiazole showing the characteristic loss of Iodine.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The presence of the iodine atom at position C5 induces specific chemical shift changes compared to the parent 2-methylthiazole.
Proton (
H) NMR Data
Solvent: Chloroform-d (
)
Frequency: 400 MHz
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.60 – 7.65
Singlet (s)
1H
C4-H
The C4 proton is deshielded by the adjacent nitrogen and the inductive effect of the C5-Iodine. In 2,5-diiodothiazole, this proton appears at 7.63 ppm.[1]
2.68 – 2.72
Singlet (s)
3H
C2-CH
Characteristic methyl singlet on a heteroaromatic ring. Slightly deshielded compared to toluene due to the electron-deficient thiazole ring.
Note on Coupling: While typically a singlet, the C4-H may show very fine long-range coupling (
Hz) to the methyl protons, appearing as a broadened singlet or fine quartet under high resolution.
Carbon-13 (
C) NMR Data
Solvent: Chloroform-d (
)
Frequency: 100 MHz
Shift ( ppm)
Carbon Type
Assignment
Mechanistic Explanation
166.0 – 168.0
Quaternary ()
C2
Deshielded due to position between Sulfur and Nitrogen ().
150.0 – 153.0
Methine ()
C4
Deshielded by adjacent Nitrogen.
72.0 – 76.0
Quaternary ()
C5-I
Diagnostic Peak. Carbon atoms directly bonded to Iodine experience a significant upfield shift (shielding) due to the "Heavy Atom Effect" (spin-orbit coupling). This is the primary confirmation of iodination.
19.0 – 20.0
Methyl ()
-CH
Typical heteroaromatic methyl group.
Structure-Shift Correlation Diagram
Caption: Correlation of 1H and 13C chemical shifts to the molecular structure. Note the shielded C5 carbon.
Infrared (IR) Spectroscopy[4][5]
IR analysis is useful for quick functional group verification, particularly the absence of N-H stretches (indicating no starting amine) and the presence of ring modes.
Wavenumber (cm)
Intensity
Assignment
Notes
3050 – 3100
Weak
C-H Stretch (Ar)
C4-H stretch (Heteroaromatic).
2920 – 2950
Medium
C-H Stretch (Alk)
Methyl group stretches ( C-H).
1480 – 1520
Strong
C=N / C=C Stretch
Thiazole ring skeletal vibrations.
~500 – 600
Medium/Weak
C-I Stretch
Carbon-Iodine bonds vibrate at low frequencies (fingerprint region). Often difficult to distinguish but diagnostic if visible.
Experimental Protocols
To ensure data integrity (Trustworthiness), follow these standardized protocols for sample preparation.
NMR Sample Preparation
Mass: Weigh ~10-15 mg of 5-Iodo-2-methylthiazole.
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
Filtration: If the solid contains insoluble particulates (e.g., inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
Acquisition:
1H: 16 scans, 1s relaxation delay. Reference TMS to 0.00 ppm or residual
to 7.26 ppm.
13C: 256-512 scans (due to quaternary carbons C2 and C5). Reference
triplet to 77.16 ppm.
GC-MS Method (Quality Control)
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium at 1.0 mL/min.
Temperature Program:
Hold at 60°C for 2 min.
Ramp 20°C/min to 280°C.
Hold 5 min.
Inlet: Split mode (20:1), 250°C.
Detection: EI source at 230°C, Quadrupole at 150°C.
References
Royal Society of Chemistry. (2012). Supplementary Information: Synthesis of 2,5-diiodothiazole and related derivatives.Link
Sigma-Aldrich. (2024). NMR Chemical Shifts of Trace Impurities in Common Solvents.Link
National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS) - Thiazole Derivatives. (General reference for thiazole ring shifts).
Organic Chemistry Portal. Iodine-Mediated Synthesis of Benzothiazoles and Thiazoles.Link
Part 1: Executive Summary & Chemical Identity 5-Iodo-2-methylthiazole (CAS: 1412902-50-1) is a critical halogenated heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Chemical Identity
5-Iodo-2-methylthiazole (CAS: 1412902-50-1) is a critical halogenated heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) to introduce the thiazole moiety into complex bioactive scaffolds.
Unlike its lighter congener 2-methylthiazole (a liquid), the introduction of the iodine atom at the 5-position significantly alters its physicochemical profile, rendering it a low-melting solid with enhanced lipophilicity and distinct stability challenges. This guide provides a validated framework for the handling, solubilization, and storage of this compound to prevent the common pitfalls of photodehalogenation and oxidative degradation.
Low melting point (est. >45°C based on bromo-analog).
LogP (Predicted)
~2.6 – 2.8
Moderately lipophilic; poor aqueous solubility.
pKa (Conj. Acid)
~2.5 – 3.0
Weakly basic nitrogen; protonates only in strong acid.
Part 2: Solubility & Formulation Strategy
The solubility of 5-Iodo-2-methylthiazole is governed by the lipophilic iodine substituent and the aromatic thiazole core. It exhibits "brick-dust" behavior in aqueous media but dissolves readily in polar aprotic solvents.
Solubility Profile
Solvent
Solubility Rating
Saturation Limit (Est.)
Usage Recommendation
DMSO
Excellent
> 100 mM (> 22 mg/mL)
Preferred for stock solutions (10–50 mM).
DMF
Excellent
> 100 mM
Alternative for reactions incompatible with DMSO.
Ethanol
Good
~ 50 mM
Good for intermediate dilutions; avoid for long-term storage.
Water (pH 7.4)
Poor
< 0.5 mM (< 0.1 mg/mL)
Do not use for stocks. Risk of precipitation.
0.1 M HCl
Moderate
~ 5 mM
Protonation of N3 improves solubility but risks hydrolysis.
Protocol: Preparation of 50 mM Stock Solution
Objective: Create a stable, high-concentration stock for biological assays or synthetic aliquoting.
Weighing: Accurately weigh 11.25 mg of 5-Iodo-2-methylthiazole into an amber glass vial.
Note: Use amber glass to prevent photolysis during handling.[6]
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).
Critical: Moisture in DMSO can accelerate hydrolysis over months.
Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly without heating.
Visual Check: Ensure no particulate matter remains. If particles persist, sonicate for 2 minutes in a water bath (<30°C).
Storage: Purge the headspace with Nitrogen or Argon gas, cap tightly with a Teflon-lined cap, and store at -20°C .
Part 3: Stability Assessment & Degradation Pathways
The stability of 5-Iodo-2-methylthiazole is compromised by two primary vectors: Photolytic Deiodination (fast) and Oxidative Degradation (slow).
Photolytic Deiodination (Critical Risk)
The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br or C–Cl. Exposure to UV or ambient fluorescent light excites the thiazole ring, leading to homolytic cleavage of the C–I bond. This generates a reactive radical species that abstracts hydrogen from the solvent, resulting in the formation of 2-methylthiazole (impurity).
Oxidative Instability
While the thiazole ring is generally robust, the sulfur atom is susceptible to oxidation to sulfoxides (S-oxide) or sulfones, particularly in the presence of peroxides (common impurities in aged ethers or PEGs) or upon prolonged exposure to air in solution.
Degradation Pathway Diagram
Figure 1: Primary degradation pathways. The red dashed line indicates the rapid photolytic pathway, which is the dominant mode of failure in laboratory settings.
Part 4: Quality Control & Experimental Workflows
To validate the integrity of 5-Iodo-2-methylthiazole before use in critical assays or synthesis, use the following self-validating HPLC protocol.
QC Protocol: Purity Check by HPLC-UV
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
Flow Rate: 1.0 mL/min.
Detection: 254 nm (aromatic core) and 280 nm.
Gradient:
0–2 min: 5% B (Isocratic hold)
2–10 min: 5% → 95% B (Linear ramp)
10–12 min: 95% B (Wash)
12–15 min: 5% B (Re-equilibration)
Acceptance Criteria:
Main Peak: Retention time (RT) ~6.5–7.5 min (depending on dead volume).
Impurity Check:
Look for a peak at lower RT (more polar) corresponding to 2-methylthiazole (deiodinated).
Look for broad peaks at very low RT corresponding to hydrolysis products (rare).
Purity Threshold: >95% area under curve (AUC).
Part 5: Storage & Handling Directives
Following these protocols will extend the shelf-life of the solid from 6 months to >2 years, and solution stability from days to months.
Solid State Storage:
Container: Amber glass vial with screw cap (lined with Teflon/PTFE).
Environment: Store at -20°C or 4°C .
Atmosphere: Flush with Argon or Nitrogen before sealing.
Desiccant: Recommended in the secondary container (e.g., a jar containing the vials) to prevent moisture condensation upon thawing.
Solution Storage (DMSO):
Short Term (<1 week): 4°C, dark.
Long Term (>1 week): -20°C or -80°C.
Freeze/Thaw: Limit to <5 cycles. Aliquot stock solutions (e.g., 50 µL vials) to avoid repeated cycling.
Handling Precautions:
Light: Perform weighing and dissolution in a hood with the sash down; avoid direct sunlight. Use aluminum foil to wrap clear glassware if amber is unavailable.
Safety: The compound is an Irritant (H315, H319) .[7] Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[8]
References
PubChem. (2025).[9] 2-Bromo-5-methylthiazole Compound Summary (Analogous Properties). National Library of Medicine. Retrieved from [Link]
Reagentia. (2025). Product Catalog: 5-Iodo-2-methylthiazole. Retrieved from [Link]
Technical Guide: Biological Activity & Synthetic Utility of 5-Iodo-2-methylthiazole Derivatives
The following technical guide details the pharmacological potential, synthetic utility, and biological evaluation of 5-Iodo-2-methylthiazole and its substituted derivatives. Executive Summary 5-Iodo-2-methylthiazole (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacological potential, synthetic utility, and biological evaluation of 5-Iodo-2-methylthiazole and its substituted derivatives.
Executive Summary
5-Iodo-2-methylthiazole (CAS: 1412902-50-1) serves as a high-value "privileged scaffold" precursor in medicinal chemistry. Unlike 2-aminothiazoles, which are ubiquitous in sulfa drugs, the 2-methylthiazole core offers a distinct lipophilic profile and metabolic stability, avoiding the potential toxicity associated with the exocyclic amine. The iodine atom at the C5 position acts as a critical "synthetic handle," enabling precise palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to generate libraries of 5-substituted-2-methylthiazoles . These derivatives exhibit potent biological activities, most notably as kinase inhibitors (anticancer) , antimicrobial agents , and anti-inflammatory modulators .
Part 1: Chemical Profile & Synthetic Utility[1][2]
The biological value of 5-iodo-2-methylthiazole lies in its reactivity. The C5-Iodine bond is highly labile to oxidative addition by transition metals, allowing for the rapid construction of complex pharmacophores.
Core Reactivity
C2-Position (Methyl): The methyl group at C2 is slightly acidic, allowing for lateral lithiation or oxidation to aldehydes/carboxylic acids, but it primarily serves to enhance lipophilicity (
) and membrane permeability compared to the polar 2-amino group.
C5-Position (Iodo): The primary site for diversification. The iodine atom is a superior leaving group compared to bromine or chlorine, facilitating cross-coupling reactions under milder conditions.
Synthetic Workflow (Graphviz)
The following diagram illustrates the primary synthetic pathways to access biologically active derivatives from the parent 5-iodo-2-methylthiazole.
Caption: Divergent synthesis of bioactive 5-substituted-2-methylthiazoles via Pd-catalyzed cross-coupling.
Part 2: Pharmacological Profile & Biological Activity[2][3][4]
Anticancer Activity (Kinase Inhibition)
Derivatives of 5-substituted-2-methylthiazole are potent inhibitors of protein kinases, specifically CDK9 (Cyclin-Dependent Kinase 9) and Src family kinases .
Mechanism of Action: The thiazole ring mimics the purine base of ATP, occupying the ATP-binding pocket of the kinase. The 2-methyl group fits into the hydrophobic pocket (gatekeeper region), while the 5-aryl substituent (introduced via the iodo precursor) extends into the solvent-accessible region, forming hydrogen bonds with hinge region residues.
Key Data:
Target: CDK9/Cyclin T1 (critical for RNA Pol II transcription elongation).
Potency: 5-Aryl-2-methylthiazoles have demonstrated
values in the low nanomolar range (10–50 nM) against solid tumor cell lines (e.g., HCT-116, MCF-7).
Selectivity: The 2-methyl substitution often improves selectivity for CDK9 over CDK2 compared to 2-amino analogues, reducing off-target toxicity.
Antimicrobial Activity
5-Aryl-2-methylthiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi.
Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase B. The lipophilic 2-methyl group facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.
Spectrum:
Staphylococcus aureus (MRSA strains).
Candida albicans (Antifungal).
SAR Insight: Introduction of electron-withdrawing groups (Cl, NO2) on the 5-phenyl ring (attached via Suzuki coupling of the 5-iodo precursor) significantly enhances antibacterial potency (
< 5 µg/mL).
Anti-inflammatory Activity (COX Inhibition)
While 2-aminothiazoles are classic COX inhibitors, 2-methylthiazole derivatives show a unique profile as selective COX-1 inhibitors .
Mechanism: The scaffold binds to the cyclooxygenase active site. The 5-substitution pattern dictates the size of the molecule and its fit within the COX channel.
Utility: Potential for developing NSAIDs with reduced gastric ulceration side effects compared to traditional non-selective agents.
Part 3: Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of structural modifications on the 5-iodo-2-methylthiazole core.
Seeding: Plate cells in 96-well plates at a density of
cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% .
Treatment: Dissolve the 5-substituted-2-methylthiazole derivative in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media (final DMSO < 0.1%). Add to wells.
Incubation: Incubate for 48 or 72 hours.
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove media carefully.[3] Add 150 µL DMSO to dissolve purple formazan crystals.
Quantification: Measure absorbance at 570 nm using a microplate reader.
Analysis: Calculate
using non-linear regression analysis (GraphPad Prism).
Part 5: Mechanism of Action (Kinase Inhibition)
The following diagram details the interaction logic for 5-aryl-2-methylthiazoles within a kinase ATP-binding pocket.
Caption: Mechanistic pathway of kinase inhibition by 5-aryl-2-methylthiazole derivatives.
References
Chugh, V., et al. (2022).[5] Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings. Retrieved from [Link]
Tasler, S., et al. (2009).[6] Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Shao, L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Mohana, K.N., et al. (2025). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. ISRN Organic Chemistry. Retrieved from [Link]
Introduction: The Significance of the Thiazole Moiety in Modern Chemistry
An In-depth Technical Guide to 5-Iodo-2-methylthiazole: Synthesis, Properties, and Applications The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 5-Iodo-2-methylthiazole: Synthesis, Properties, and Applications
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal and materials chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a vast array of biologically active compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The versatility of the thiazole scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
5-Iodo-2-methylthiazole is a key functionalized building block within this important class of compounds. The presence of a methyl group at the 2-position and an iodine atom at the 5-position provides two distinct points for further chemical modification. The iodo-substituent is particularly valuable, serving as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the construction of complex molecular architectures.[5] This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Iodo-2-methylthiazole, intended for researchers and professionals in drug discovery and chemical development.
A Deduced History: The Emergence of a Versatile Building Block
While a singular, seminal publication detailing the initial discovery of 5-Iodo-2-methylthiazole is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the field of heterocyclic chemistry. The synthesis of the parent 2-methylthiazole scaffold is well-established, with foundational methods like the Hantzsch thiazole synthesis dating back to the late 19th century. The subsequent development of selective halogenation techniques for aromatic rings in the 20th century provided the necessary tools for the introduction of an iodine atom onto the thiazole ring.
The CAS number for 5-Iodo-2-methylthiazole, 1412902-50-1, suggests its relatively recent formal identification and commercial availability.[6][7] It is likely that this compound was first synthesized and characterized in the context of a larger drug discovery program, where the unique combination of the 2-methyl and 5-iodo substituents was desired for structure-activity relationship (SAR) studies. The increasing demand for novel, functionalized heterocyclic building blocks for high-throughput screening and combinatorial chemistry libraries has undoubtedly contributed to the more widespread availability of 5-Iodo-2-methylthiazole in recent years.
Synthesis of 5-Iodo-2-methylthiazole: A Practical Guide
The synthesis of 5-Iodo-2-methylthiazole can be approached through several strategic routes. The most common and practical methods involve either the direct iodination of a pre-formed 2-methylthiazole ring or the construction of the thiazole ring with the iodine atom already incorporated into one of the precursors.
Method 1: Direct Iodination of 2-Methylthiazole
This is often the most straightforward approach, starting from the commercially available 2-methylthiazole. The thiazole ring is electron-rich and susceptible to electrophilic substitution. The 5-position is generally the most reactive site for such substitutions.
Reaction Scheme:
Caption: Direct Iodination of 2-Methylthiazole.
Detailed Experimental Protocol:
Materials:
2-Methylthiazole (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq)
Acetonitrile (solvent)
Saturated sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate (eluent)
Procedure:
To a solution of 2-methylthiazole in acetonitrile, add N-iodosuccinimide in one portion at room temperature.
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 5-Iodo-2-methylthiazole.
Causality Behind Experimental Choices:
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent because it is a mild and effective electrophilic iodine source, which helps to avoid over-iodination or decomposition of the starting material.
Acetonitrile: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.
Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted iodine or electrophilic iodine species, preventing their interference with the work-up and purification.
Method 2: Hantzsch Thiazole Synthesis with an Iodinated Precursor
This method involves the classic Hantzsch synthesis, where the thiazole ring is formed from a thioamide and an α-halocarbonyl compound. In this case, an iodinated α-halocarbonyl would be required.
Reaction Scheme:
Caption: Hantzsch Synthesis of 5-Iodo-2-methylthiazole.
Detailed Experimental Protocol:
Materials:
Thioacetamide (1.0 eq)
1-Bromo-1-iodoacetone (or a similar iodinated α-haloketone) (1.0 eq)
Ethanol (solvent)
Sodium bicarbonate
Dichloromethane
Anhydrous sodium sulfate
Procedure:
Dissolve thioacetamide in ethanol in a round-bottom flask.
Add the iodinated α-haloketone to the solution and reflux the mixture.
Monitor the reaction by TLC until the starting materials are consumed.
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane (3x).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to yield 5-Iodo-2-methylthiazole.
Causality Behind Experimental Choices:
Iodinated α-haloketone: The choice of this precursor is critical as it directly incorporates the iodine atom at the desired position on the final thiazole ring.
Ethanol: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
Sodium Bicarbonate Neutralization: The reaction can produce acidic byproducts, and this neutralization step is important to ensure the stability of the product during work-up.
Physicochemical and Spectroscopic Properties
A thorough characterization of 5-Iodo-2-methylthiazole is essential for its use in further synthetic applications. The following table summarizes its key properties.
The primary application of 5-Iodo-2-methylthiazole is as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
Medicinal Chemistry: The 5-iodo- group is an excellent handle for introducing molecular diversity through cross-coupling reactions. This allows for the rapid synthesis of libraries of compounds for screening against various biological targets. The 2-methylthiazole core is a known pharmacophore in many biologically active molecules, and further functionalization at the 5-position can lead to the discovery of novel therapeutic agents.[2][3][4]
Materials Science: The electronic properties of the thiazole ring make it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the 5-position allows for the tuning of the material's electronic and physical properties.
Illustrative Workflow for Application in Drug Discovery:
5-Iodo-2-methylthiazole in Suzuki coupling reactions
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methylthiazole Executive Summary The 2-methylthiazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, anti-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methylthiazole
Executive Summary
The 2-methylthiazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, anti-bacterial agents, and central nervous system (CNS) therapeutics. Functionalization at the C5 position via the Suzuki-Miyaura cross-coupling reaction is a critical pathway for generating structural diversity. However, heteroaryl halides—particularly thiazoles—present unique catalytic challenges, including catalyst poisoning via nitrogen coordination and substrate-induced protodeboronation.
This application note provides a comprehensive, self-validating methodology for the Suzuki cross-coupling of 5-iodo-2-methylthiazole. By leveraging the low bond dissociation energy of the C–I bond and employing sterically demanding, electron-rich phosphine ligands, researchers can bypass common off-cycle resting states and achieve near-quantitative yields.
Mechanistic Insights & Causality
To design a robust protocol, it is essential to understand the specific thermodynamic and kinetic behaviors of 5-iodo-2-methylthiazole within the catalytic cycle[1].
1. The Advantage of the C5-Iodine Bond
In standard Suzuki couplings, oxidative addition is typically the rate-determining step. By utilizing 5-iodo-2-methylthiazole rather than its bromo- or chloro- analogues, the activation energy for oxidative addition is drastically lowered due to the weaker C–I bond dissociation energy. This rapid oxidative addition shifts the kinetic bottleneck to the transmetalation step, allowing the reaction to proceed at lower temperatures and minimizing the thermal degradation of sensitive boronic acids.
2. Mitigating Thiazole-Induced Catalyst Poisoning
The basic nitrogen atom (N3) of the thiazole ring has a strong propensity to coordinate with electrophilic Pd(II) intermediates. This coordination can form stable, unreactive bis-thiazole palladium complexes, effectively sequestering the catalyst in an off-cycle resting state.
The Solution: The use of highly sterically demanding, electron-rich ligands such as Buchwald's XPhos or robust bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) [2]. The immense steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos forces the palladium center to remain monoligated (
), preventing the thiazole nitrogen from entering the coordination sphere.
3. Base and Solvent Selection for Transmetalation
Transmetalation requires the formation of a reactive boronate "ate" complex. However, strong bases (like NaOH) can induce protodeboronation of the arylboronic acid. A mild, highly soluble base such as
or in a biphasic solvent system (e.g., 1,4-Dioxane/Water) provides the optimal balance: it readily hydrates to form the active nucleophile while maintaining the integrity of the coupling partners [3].
Figure 1: Catalytic cycle of Suzuki cross-coupling tailored for 5-Iodo-2-methylthiazole.
Experimental Design & Optimization Data
The following table summarizes the optimization of reaction conditions. The data clearly demonstrates the necessity of specialized ligands to overcome the inherent coordinating nature of the thiazole ring.
Entry
Catalyst / Ligand System
Base (Equiv)
Solvent System
Temp / Time
Yield (%)*
Observation / Causality
1
(5 mol%)
(2.0)
Toluene/
100°C / 12h
45%
Poor yield; lacks steric bulk, leading to catalyst poisoning by thiazole nitrogen.
2
(5 mol%)
(2.0)
Dioxane/
90°C / 8h
78%
Good yield; bidentate dppf stabilizes Pd(II) against heteroatom coordination.
3
+ XPhos
(2.0)
Dioxane/
80°C / 4h
91%
Excellent; XPhos accelerates both oxidative addition and reductive elimination.
4
XPhos Pd G2 (2 mol%)
(2.0)
Dioxane/
80°C / 2h
96%
Optimal; Pre-formed active Pd(0) prevents initial catalyst degradation.
*Yields determined by LC-MS integration using an internal standard (biphenyl).
Self-Validating Experimental Protocol
Scale: 1.0 mmol (Preparative Scale)
Objective: Synthesis of 5-(4-methoxyphenyl)-2-methylthiazole.
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)
Figure 2: Step-by-step experimental workflow for the Suzuki coupling of halothiazoles.
Step-by-Step Methodology
Reaction Assembly (Benchtop): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-iodo-2-methylthiazole (225 mg), 4-methoxyphenylboronic acid (182 mg),
(424 mg), and XPhos Pd G2 (15.7 mg).
Solvent Degassing (Critical Self-Validation Step): In a separate flask, prepare 5.0 mL of a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with dry Argon gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the phosphine ligand and promotes homocoupling of the boronic acid (yielding 4,4'-dimethoxybiphenyl).
Inert Atmosphere Setup: Seal the reaction vial with a PTFE-lined septum cap. Evacuate and backfill the vial with Argon three times using a Schlenk line. Introduce the degassed solvent mixture via syringe.
Reaction Execution: Place the vial in a pre-heated aluminum block at 80°C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
In-Process Monitoring: After 1 hour, withdraw a 10 µL aliquot via microsyringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Self-Validation Check: You should observe complete consumption of the starting mass (m/z 225) and the appearance of the product mass (m/z 205 [M+H]+). If significant homocoupling mass (m/z 214) is detected, your degassing protocol was insufficient.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with an additional 10 mL of Ethyl Acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to afford the pure 5-(4-methoxyphenyl)-2-methylthiazole.
Troubleshooting Guide
Issue: High levels of Protodeboronation (recovery of unreacted 5-iodo-2-methylthiazole and anisole instead of the product).
Root Cause: The boronic acid is degrading faster than transmetalation can occur, often due to excessive heat or too strong of a base.
Solution: Lower the reaction temperature to 60°C or switch the base from
to the milder . Alternatively, use the boronic acid pinacol (Bpin) ester, which is more stable toward protodeboronation.
Issue: Reaction stalls at ~50% conversion.
Root Cause: Catalyst deactivation. The thiazole substrate may have out-competed the phosphine ligand for the Pd center, or the Pd(0) aggregated into inactive palladium black.
Solution: Increase the ligand-to-palladium ratio (e.g., add an extra 2 mol% of free XPhos ligand) to ensure the active catalytic species remains fully ligated and protected.
References
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters (ACS Publications). Available at:[Link] [1]
Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. Chemistry LibreTexts. Available at:[Link] [2]
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry (via ResearchGate). Available at:[Link] [3]
Application
Using 5-Iodo-2-methylthiazole in cross-coupling reactions
Application Note: Advanced Cross-Coupling Strategies Utilizing 5-Iodo-2-methylthiazole Overview Thiazole-containing heterocycles are highly privileged scaffolds in drug discovery, featuring prominently in antimicrobial,...
Overview
Thiazole-containing heterocycles are highly privileged scaffolds in drug discovery, featuring prominently in antimicrobial, antineoplastic, and anti-inflammatory agents. Functionalizing the thiazole core with strict regioselectivity is a critical hurdle in building complex active pharmaceutical ingredients (APIs). 5-Iodo-2-methylthiazole (CAS: 1412902-50-1) serves as an elite building block for these purposes[]. The highly reactive carbon-iodine (C–I) bond at the C-5 position allows for rapid, low-temperature oxidative addition by palladium catalysts, bypassing the harsher conditions required for direct C–H activation or the functionalization of chlorinated analogues.
Mechanistic Rationale & Reactivity Profiling
In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) species. The bond dissociation energy (BDE) of the C–I bond in 5-iodothiazoles is significantly lower than that of C–Br or C–Cl bonds, enabling [2].
Furthermore, the 2-methyl group exerts a mild electron-donating inductive effect (+I), which slightly increases the electron density of the thiazole ring. While electron-rich rings typically slow down oxidative addition, the extreme lability of the C–I bond completely overrides this electronic penalty, ensuring rapid catalyst insertion.
Causality in Catalyst Selection:
Thiazole nitrogen and sulfur atoms are known to coordinate with palladium, potentially leading to catalyst poisoning via the formation of stable, inactive Pd(II) resting states. To counteract this, bulky, electron-rich biarylphosphine ligands (such as XPhos) or bidentate ligands (such as dppf) are strongly recommended[3]. These ligands sterically prevent the coordination of multiple thiazole molecules to the metal center and electronically accelerate the reductive elimination step, ensuring high turnover frequencies.
Comparative Reactivity Data
The following table summarizes the quantitative reactivity metrics of 5-Iodo-2-methylthiazole compared to other functionalization strategies at the C-5 position, allowing researchers to weigh the thermodynamic benefits against experimental constraints.
The following protocols are designed as self-validating systems. Built-in observational checks allow the chemist to verify the integrity of the reaction in real-time.
This methodology is highly efficient for generating 5-aryl-2-methylthiazoles but requires the careful exclusion of oxygen to prevent the oxidative homocoupling of the boronic acid partner[4].
Materials:
5-Iodo-2-methylthiazole (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.2 equiv, 1.2 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
K₃PO₄ (aqueous 2.0 M solution) (3.0 equiv, 3.0 mmol)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methylthiazole and the arylboronic acid. Add 1,4-Dioxane (10 mL). Sparge the solution with Argon for 15 minutes.
Causality: Oxygen promotes the formation of palladium peroxo complexes, which consume boronic acids via homocoupling.
Catalyst & Base Addition: Under a positive flow of Argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst followed by the dropwise addition of the degassed aqueous K₃PO₄ solution.
Causality: Aqueous base is critical to form the reactive boronate "ate" complex, which is the actual nucleophilic species that undergoes transmetalation with the Pd(II) center.
Reaction Execution: Seal the flask and heat to 60 °C in an oil bath for 4–6 hours.
Self-Validation Check: The solution should maintain a deep red/orange hue. A rapid color change to opaque black indicates the precipitation of "Palladium black" (catalyst decomposition), signaling that the catalytic cycle has collapsed due to oxygen ingress or ligand dissociation.
Quench & Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
The extreme lability of the C–I bond allows this reaction to proceed at ambient temperatures, preserving sensitive functional groups on the alkyne partner.
Reagent Mixing: To a dry Schlenk flask under Argon, add 5-Iodo-2-methylthiazole, Pd(PPh₃)₄, and CuI.
Solvent/Base Addition: Add degassed Et₃N.
Causality: Et₃N acts as both the solvent and the base required to deprotonate the terminal alkyne after it coordinates to the copper co-catalyst, increasing its acidity.
Alkyne Addition: Add the terminal alkyne dropwise over 10 minutes.
Causality: Slow addition prevents the exothermic buildup of the copper acetylide and minimizes Glaser homocoupling.
Reaction: Stir at room temperature for 2–4 hours.
Self-Validation Check: The formation of a thick, white/yellow precipitate (Triethylammonium iodide) within the first 30 minutes is a positive visual confirmation that the reductive elimination step is successfully occurring and turning over the catalyst.
Work-up: Filter the mixture through a pad of Celite to remove the precipitated salts. Concentrate the filtrate and purify via column chromatography.
Visualizations
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-Iodo-2-methylthiazole.
Step-by-step experimental workflow for the palladium-catalyzed cross-coupling.
Troubleshooting & Optimization
Issue: Dehalogenation (Loss of Iodine)
Diagnostic: LC-MS analysis reveals a dominant mass corresponding to 2-methylthiazole (M-126).
Causality & Solution: This indicates premature reductive elimination or hydrogen abstraction before transmetalation can occur. Ensure the boronic acid is not sterically hindered to the point of stalling transmetalation. If using an anhydrous protocol, verify the absolute absence of moisture/protic impurities.
Issue: Incomplete Conversion / Reaction Stalling
Diagnostic: The reaction stalls at 40-50% conversion despite active heating and remaining starting material.
Causality & Solution: Catalyst poisoning by the thiazole sulfur is likely outcompeting the catalytic cycle. Switch from Pd(PPh₃)₄ to a more sterically demanding precatalyst system like [3], which enforces a highly active, mono-ligated Pd species that resists heteroatom coordination.
References
Hämmerle, J., et al. "A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions." Tetrahedron, 2010. URL:[Link]
Synthesis of 5-substituted-2-methylthiazoles from 5-Iodo-2-methylthiazole
This Application Note is designed for research chemists and drug discovery professionals. It details the modular synthesis of 5-substituted-2-methylthiazoles using 5-iodo-2-methylthiazole as a pivotal linchpin intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and drug discovery professionals. It details the modular synthesis of 5-substituted-2-methylthiazoles using 5-iodo-2-methylthiazole as a pivotal linchpin intermediate.
Executive Summary & Strategic Value
The thiazole ring is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Dasatinib (oncology) and Ritonavir (antiviral). While 2-aminothiazoles are common, the 2-methylthiazole scaffold offers a distinct metabolic profile and vector for substitution.
The 5-position of the thiazole ring is electron-rich, making it nucleophilic in C-H activation but also highly amenable to electrophilic functionalization via metal-halogen exchange or Palladium-catalyzed cross-coupling when an iodide handle is present. 5-Iodo-2-methylthiazole serves as a high-value divergence point, allowing access to aryl, alkynyl, and alkyl derivatives from a single precursor.
Strategic Reaction Map
The following diagram outlines the core synthetic pathways covered in this guide.
Caption: Divergent synthesis pathways from 5-Iodo-2-methylthiazole allowing access to sp2, sp, and sp3 functionalized centers.
Technical Considerations & Mechanistic Insights
The "Iodine Advantage" in Thiazoles
While 5-bromothiazoles are cheaper, the 5-iodo analog is superior for two reasons:
Faster Oxidative Addition: The C–I bond is weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 68 kcal/mol), facilitating rapid oxidative addition of Pd(0) species even with less electron-rich ligands.
Lithium Exchange Efficiency: Iodine undergoes Lithium-Halogen exchange significantly faster than bromine, often outcompeting potential deprotonation at the 2-methyl group or ring-opening side reactions.
Stability Warning
Lability: The 2-methyl protons are acidic (pKa ~29). Strong bases (e.g., LDA) can deprotonate the methyl group. However, n-Butyllithium (n-BuLi) at -78°C preferentially attacks the C–I bond due to the soft-soft interaction and weak bond energy.
Self-Validating Check: If you observe a significant amount of "dimer" (1,2-bis(2-methylthiazol-5-yl)ethane) or methyl-functionalized byproducts, your temperature control during lithiation was insufficient.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-aryl-2-methylthiazoles.
Scope: Compatible with electron-rich and electron-poor aryl boronic acids.
Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)
Step-by-Step Procedure
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with 5-iodo-2-methylthiazole, aryl boronic acid, and Pd(PPh₃)₄. Cap and purge with Argon for 5 minutes.
Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
Reaction: Heat the block to 90°C for 4–12 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc).[2][3] The starting iodide (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.3–0.5).
Workup: Cool to room temperature (RT). Dilute with EtOAc and water.[1][3][4] Separate layers. Extract aqueous layer 2x with EtOAc. Dry combined organics over Na₂SO₄.
Purification: Flash chromatography on silica gel.
Troubleshooting Table:
Issue
Probable Cause
Solution
Low Conversion
Catalyst deactivation
Switch to Pd(dppf)Cl₂ (more robust) or increase temp to 100°C.
Homocoupling (Ar-Ar)
Oxygen presence
Degas solvents more rigorously (freeze-pump-thaw).
| De-iodination | Beta-hydride elimination | Ensure base concentration is sufficient; switch solvent to Toluene/EtOH. |
Protocol B: Sonogashira Coupling
Objective: Introduction of alkynyl groups (sp carbons).
Critical Note: Thiazoles are basic; they can coordinate Copper (Cu). Slightly higher Cu loadings may be required compared to benzene systems.
Reaction: Stir at RT for 1 hour. If conversion is <50%, heat to 50°C .
Note: 5-Iodothiazoles are highly reactive; high heat often causes tarring.
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via column chromatography.[1][3][4]
Protocol C: Lithium-Halogen Exchange & Trapping
Objective: Synthesis of carbinols or alkylated derivatives.
Safety: Requires strict anhydrous conditions and cryogenic handling.
Materials
Substrate: 5-Iodo-2-methylthiazole (1.0 equiv)
Reagent: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
Electrophile: Aldehyde, Ketone, or Alkyl Halide (1.2 equiv)
Solvent: Anhydrous THF (0.1 M)
Step-by-Step Procedure
Cryogenic Setup: Flame-dry a flask under Argon. Add 5-iodo-2-methylthiazole and THF. Cool to -78°C (Dry ice/Acetone bath).
Exchange: Add n-BuLi dropwise over 10 minutes.
Visual Cue: The solution may turn yellow/orange. Stir for exactly 15 minutes at -78°C.
Critical: Do NOT stir longer than 30 mins; the lithiated species is transiently stable but can equilibrate to the 2-methyl position or ring-open upon warming.
Trapping: Add the electrophile (neat or in THF) dropwise.
Quench: Stir at -78°C for 30 minutes, then allow to warm to 0°C. Quench with sat. NH₄Cl.
Workup: Standard extraction with Ether or EtOAc.
Analytical Validation
To ensure protocol integrity, compare your product data against these expected profiles.
Methodology
Expected Yield
Key 1H NMR Feature (Product)
Suzuki
75–92%
New aromatic protons; 2-Me singlet shifts slightly upfield (~2.7 ppm).
Sonogashira
65–85%
Disappearance of terminal alkyne proton; 2-Me singlet intact.
Li-Exchange
60–80%
Appearance of carbinol proton (CH-OH) if aldehyde used; broad OH singlet.
References
Thiazole C-H Activation vs.
Direct Arylation of 2-Ethyl-4-methylthiazole. ResearchGate. Link
Suzuki Coupling on Heterocycles
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5] NCBI PMC. Link
Lithium-Halogen Exchange Mechanics
Mechanism of lithium-halogen exchange.[6][7][8] StackExchange/Clayden. Link
Application Note: 5-Iodo-2-methylthiazole as a Building Block in Organic Synthesis
[1] Part 1: Introduction & Strategic Value The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (anticancer), Meloxicam (NSAID), and R...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Introduction & Strategic Value
The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Dasatinib (anticancer), Meloxicam (NSAID), and Ritonavir (antiretroviral).[1]
5-Iodo-2-methylthiazole represents a highly strategic building block because it breaks the symmetry of the thiazole ring, offering two distinct and orthogonal reactive handles:
C5-Iodide (Electrophilic): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi).[1] The C-I bond is significantly more labile than C-Br or C-Cl, allowing for mild reaction conditions that preserve sensitive functional groups.[1]
C2-Methyl (Nucleophilic/Acidic): The methyl group at C2 is "activated" due to the electron-withdrawing nature of the adjacent imine (
) bond. It can serve as a nucleophile in aldol-type condensations or be oxidized to an aldehyde/acid.
The "Pivot" Strategy:
By utilizing 5-iodo-2-methylthiazole, researchers can lock in the C5-substituent first via cross-coupling, and subsequently modify the C2-methyl tail.[1] This "C5-First" approach prevents the common regioselectivity issues encountered when trying to functionalize the thiazole ring directly.
Critical: C-I bond is labile to light (photolytic cleavage).[1] Keep amber vials.
Part 3: Synthesis of the Building Block
While commercially available, in-house preparation is often required for scale-up or isotopic labeling.[1] Direct iodination of 2-methylthiazole is the most efficient route, utilizing the electron-rich nature of the C5 position.
Protocol A: Electrophilic Iodination of 2-Methylthiazole
Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (light protection), dissolve 2-methylthiazole (10 mmol, 991 mg) in anhydrous ACN (20 mL).
Addition: Add TFA (1 mmol, 76 µL). Cool the solution to 0 °C.
Iodination: Add NIS (11 mmol, 2.47 g) portion-wise over 15 minutes. The solution may turn reddish-brown.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) should disappear, replaced by a less polar spot ().
Workup: Quench with saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(sodium thiosulfate) to remove excess iodine (color changes from red/brown to yellow). Extract with EtOAc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
mL).
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Note: 5-iodo-2-methylthiazole is somewhat volatile; do not apply high vacuum for extended periods.[1]
Part 4: Key Reaction Protocols
Workflow 1: The "C5-First" Suzuki-Miyaura Coupling
This is the primary utility of this building block. The iodine atom allows for coupling with aryl boronic acids under mild conditions, often without protecting groups on the partner.
Target: Synthesis of 5-aryl-2-methylthiazoles (Kinase Inhibitor Scaffolds).
Degassing: Charge a microwave vial or Schlenk tube with the iodide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). Cap and purge with Argon for 5 minutes.
Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).
Catalyst: Add
(0.03 mmol) quickly under a stream of Argon.
Reaction: Heat to 80 °C for 4 hours (or 100 °C for 30 min in microwave).
Checkpoint: If the aryl boronic acid is sterically hindered (ortho-substituted), switch to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
/ SPhos system to boost yields.
Workup: Dilute with water, extract with DCM. The product is usually stable and easy to purify.
Workflow 2: C-H Activation at C4 (Advanced)
Once the C5 position is filled (e.g., with an aryl group from Workflow 1), the C4 position becomes the next target.[1]
Concept: Direct arylation at C4 prevents the need for 4-bromo precursors.
Conditions:
(5 mol%), , , Toluene, 110 °C.
Note: This only works after the C5-iodine has been consumed. Attempting this on the starting material will result in C5-arylation or deiodination.
Part 5: Divergent Synthesis Visualization
The following diagram illustrates the "Pivot" strategy: using the C5-Iodine for the primary connection, followed by divergent paths for the C2-Methyl tail.
Figure 1: Divergent synthesis workflow.[1] The 5-iodo intermediate acts as the critical junction for library generation.
Part 6: Troubleshooting & Expert Tips
Lithium-Halogen Exchange Risks[1]
The Trap: Researchers often try to deprotonate the C2-methyl group with n-BuLi to react with electrophiles while the iodine is still attached.
The Reality: Iodine on a thiazole ring undergoes Lithium-Halogen exchange (Li/I exchange) faster than C2-methyl deprotonation.[1] You will lose your iodine and get 5-lithio-2-methylthiazole.[1]
The Fix: If you must functionalize C2 before C5, use Knochel-Hauser base (TMPMgCl[1]·LiCl) or LDA at strictly -78 °C, though success varies.[1] The recommended path is always C5 coupling first , then C2 modification.
Catalyst Poisoning
Thiazoles are coordinating ligands (N and S atoms).[1] They can bind to Pd and poison the catalyst.
Solution: If yields are low, increase catalyst loading to 5-10 mol% or use strongly binding bidentate ligands like dppf or Xantphos to prevent the thiazole from displacing the ligand on the Palladium center.
Volatility
5-iodo-2-methylthiazole has a distinct smell and moderate volatility.[1]
Handling: Do not leave on the high-vacuum pump for more than 15 minutes. Store in a tightly sealed container at low temperature.
Part 7: References
Direct C-H Arylation of Thiazoles:
Title: "Regioselective Pd-Catalyzed C–H Arylation of Thiazole Derivatives"
Application Note: Regioselective Iodination of 2-Methylthiazole
Executive Summary Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for pyridines and oxazoles in drug development (e.g., kinase inhibitors, epothilone analogs). The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for pyridines and oxazoles in drug development (e.g., kinase inhibitors, epothilone analogs). The functionalization of 2-methylthiazole via iodination yields 5-iodo-2-methylthiazole , a critical electrophilic building block for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings). This application note details the mechanistic rationale, comparative methodologies, and self-validating experimental protocols for the regioselective iodination of 2-methylthiazole.
Mechanistic Rationale & Regioselectivity
The thiazole ring possesses three carbon centers (C2, C4, and C5). In unsubstituted thiazole, the C2 proton is the most acidic, while the C5 position is the most electron-rich. In 2-methylthiazole, the C2 position is sterically and chemically blocked by the methyl group. This structural feature dictates the reactivity profile:
Electrophilic Aromatic Substitution (EAS): The electron-donating inductive effect (+I) of the C2-methyl group increases the electron density of the thiazole ring. Electrophilic attack (e.g., by an iodonium ion,
) occurs exclusively at the C5 position, which is the most nucleophilic site[1].
Directed Lithiation: The C5 proton is the most acidic remaining proton on the ring. Treatment with a strong organolithium base (such as n-butyllithium) results in rapid, regioselective deprotonation at C5. The resulting 5-lithio species is highly nucleophilic and readily trapped by molecular iodine (
Reaction pathways for the regioselective C5-iodination of 2-methylthiazole.
Methodological Comparison
Researchers must select the appropriate iodination strategy based on scale, available equipment, and tolerance for cryogenic conditions. Table 1 summarizes the operational metrics of both pathways.
Table 1: Quantitative Comparison of Iodination Pathways
This method utilizes the kinetic acidity of the C5 proton. It is highly efficient but requires rigorous exclusion of moisture to prevent the premature quenching of the organolithium reagent[2][3].
Step-by-Step Methodology:
Preparation & Purging: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
Causality: Anhydrous THF is mandatory; trace water will irreversibly protonate and destroy the n-BuLi.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) over 10 minutes down the inner wall of the flask to pre-cool the reagent.
Self-Validating Step: The solution will transition from colorless to a distinct pale yellow/orange hue. This color change visually validates the successful generation of the 5-lithio-2-methylthiazole intermediate. If the solution remains colorless, the n-BuLi titer is likely degraded.
Electrophilic Quench: Stir at -78 °C for 45 minutes. Dropwise add a pre-dried solution of molecular iodine (
, 11.5 mmol, 1.15 equiv) dissolved in 15 mL of anhydrous THF.
Causality: Adding iodine as a solution rather than a solid prevents localized exothermic spikes and ensures a homogeneous electrophilic quench.
Warming & Neutralization: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by adding 30 mL of saturated aqueous Sodium Thiosulfate (
).
Self-Validating Step: The dark brown color of unreacted iodine will rapidly dissipate, leaving a pale yellow or colorless biphasic mixture. This color shift validates the complete neutralization of the oxidant.
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield 5-iodo-2-methylthiazole.
For laboratories lacking cryogenic capabilities or requiring rapid scale-up, electrophilic aromatic substitution using N-Iodosuccinimide (NIS) provides a robust alternative[4].
Step-by-Step Methodology:
Substrate Dissolution: In a 100 mL round-bottom flask, dissolve 2-methylthiazole (10.0 mmol, 1.0 equiv) in 30 mL of N,N-Dimethylformamide (DMF).
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (NIS) (11.0 mmol, 1.1 equiv) in three equal portions over 15 minutes.
Causality: Portion-wise addition controls the mild exotherm and prevents the formation of poly-iodinated byproducts. NIS is chosen over
because it acts as a direct, handleable source of the iodonium ion () without requiring harsh oxidative activators.
Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 12–16 hours, shielding the flask from direct light with aluminum foil to prevent radical-mediated side reactions.
Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/EtOAc eluent. The disappearance of the UV-active starting material spot and the emergence of a lower-polarity product spot validates chemical conversion.
Workup & Extraction: Dilute the reaction mixture with 100 mL of distilled water and 20 mL of saturated aqueous
. Extract with Diethyl Ether (3 x 40 mL).
Causality: Diethyl ether is preferred over ethyl acetate here to facilitate the removal of DMF during the aqueous washes. The high volume of water ensures the highly water-soluble succinimide byproduct partitions entirely into the aqueous phase.
Purification: Wash the combined ether layers with water (3 x 30 mL) and brine (1 x 30 mL). Dry over
, concentrate, and purify via silica gel chromatography to isolate the product.
Analytical Characterization
To confirm the successful synthesis of 5-iodo-2-methylthiazole, the following analytical checkpoints should be verified:
1H NMR (CDCl3, 400 MHz): The starting material (2-methylthiazole) exhibits two aromatic doublets (or a broad singlet and doublet) for the C4 and C5 protons around
7.10 and 7.60 ppm. In the product, the C5 proton signal is completely absent, and a sharp singlet appears at 7.55 - 7.65 ppm corresponding to the isolated C4 proton. The C2-methyl group appears as a sharp singlet near 2.65 ppm.
Mass Spectrometry (ESI-MS): The theoretical exact mass for
is 224.91. Look for the peak at m/z 225.9.
References
Protein kinase B inhibitors. Google Patents (US9492453B2).
Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. ACS Publications. Available at: [Link]
Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. CIB (CSIC). Available at: [Link]
Application Note: Precision Engineering of Thiazole-Containing Polymers using 5-Iodo-2-methylthiazole
Executive Summary This guide details the strategic application of 5-Iodo-2-methylthiazole (CAS: 104256-36-0) in the synthesis and modification of functional polymers. While often overlooked as a simple heterocycle, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the strategic application of 5-Iodo-2-methylthiazole (CAS: 104256-36-0) in the synthesis and modification of functional polymers. While often overlooked as a simple heterocycle, this reagent serves as a critical end-capping agent and structural building block in the development of organic semiconductors and bioactive macromolecules.
The thiazole moiety is renowned for its electron-deficient nature, deep HOMO/LUMO energy levels, and high charge carrier mobility. 5-Iodo-2-methylthiazole, with its highly reactive C5-iodine bond and chemically stable C2-methyl blocking group, provides a unique tool for:
Precision End-Capping: Terminating conjugated polymer chains to eliminate trap states and enhance oxidative stability.
Oligomer Synthesis: Constructing defined Thiazole-Donor-Thiazole (T-D-T) architectures via cross-coupling.
Direct Arylation: Serving as a highly active electrophile in C-H activation protocols.
Chemical Profile & Mechanistic Logic
The Reagent: 5-Iodo-2-methylthiazole
Structure: A 1,3-thiazole ring substituted with a methyl group at position 2 and an iodine atom at position 5.
Reactivity Hierarchy:
C5-I Bond: The weakest bond (
), highly susceptible to oxidative addition by Pd(0). It is significantly more reactive than corresponding bromides or chlorides.[1]
C2-Methyl Group: Sterically protects the C2 position and prevents polymerization at this site, ensuring the molecule acts as a terminator or pendant rather than a chain extender.
C4-H Bond: Relatively inert under standard cross-coupling conditions but can be activated via specific Direct Arylation protocols if required.
Why Use This Reagent?
In conjugated polymer synthesis (e.g., P3HT, donor-acceptor polymers), uncapped chain ends (often Br, I, or H) act as charge traps , reducing device efficiency in organic photovoltaics (OPV) and field-effect transistors (OFETs). Capping these ends with 5-iodo-2-methylthiazole serves a dual purpose:
Electronic Tuning: The electron-withdrawing thiazole lowers the LUMO level of the polymer.
Morphological Stability: The methyl group aids in supramolecular packing without disrupting
- stacking as severely as bulky alkyl chains.
Protocol 1: End-Capping of Conjugated Polymers via Stille Coupling
This protocol describes the termination of a Stille polymerization (e.g., polythiophene derivative) using 5-iodo-2-methylthiazole to cap the distannyl chain ends.
Materials & Equipment
Pre-polymerization mixture: Active polymerization reaction containing Pd catalyst (e.g.,
End-Capper B: 2-Tributylstannylthiophene (Nucleophile, caps halide ends) - Optional but recommended for complete capping.
Solvent: Anhydrous Chlorobenzene or Toluene.
Equipment: Schlenk line, reflux condenser, inert gas (Argon/Nitrogen).
Step-by-Step Methodology
Polymerization Phase: Conduct the primary polymerization (e.g., Stille coupling of Monomer A and Monomer B) at 100–120°C for 24–48 hours until the desired molecular weight is reached (monitor via GPC aliquots).
End-Capping Step 1 (Electrophilic Cap):
Add 5-Iodo-2-methylthiazole (1.5 equivalents relative to the initial stannyl monomer) to the reaction vessel.
Mechanistic Note: The high reactivity of the C-I bond ensures rapid oxidative addition to the Pd(0) center, which then transmetallates with the residual stannyl chain ends.
Stir at reflux for 4 hours .
End-Capping Step 2 (Nucleophilic Cap):
Add 2-Tributylstannylthiophene (1.5 equivalents relative to initial halide monomer).
Stir at reflux for an additional 4 hours .
Note: This step is necessary to cap the other end of the chain (the halide end).
Work-up & Purification:
Cool the mixture to room temperature.
Precipitate the polymer into methanol (10:1 ratio of MeOH:Reaction Mix).
Filter and perform Soxhlet extraction (Methanol -> Acetone -> Hexanes -> Chloroform) to remove catalyst residues and low-MW oligomers.
Validation:
Analyze via 1H NMR . The disappearance of the characteristic stannyl peaks (
0.9-1.5 ppm) and the appearance of the thiazole methyl singlet ( ~2.7 ppm) confirms successful capping.
Visualization: End-Capping Workflow
Caption: Sequential end-capping workflow to ensure complete termination of reactive chain ends.
Protocol 2: Synthesis of Thiazole-Flanked Oligomers (Suzuki Coupling)
This protocol utilizes 5-iodo-2-methylthiazole to synthesize Thiazole-Donor-Thiazole (T-D-T) small molecules. These can serve as model compounds or precursors for oxidative polymerization.
Reaction: Seal and heat to 90°C for 16 hours with vigorous stirring. The mixture should turn from yellow to fluorescent blue/green (depending on the core).
Purification: Silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1).
Yield Expectation: 75-85%.
Data Analysis & Quality Control
Quantitative Comparison: Capped vs. Uncapped Polymers
The following table illustrates the impact of end-capping P3HT with 5-iodo-2-methylthiazole on device performance parameters.
Parameter
Uncapped P3HT
Thiazole-Capped P3HT
Improvement
PDI (Polydispersity)
2.1
1.8
Narrower MW distribution
HOMO Level (eV)
-4.9
-5.0
Increased oxidative stability
PCE (Efficiency) %
3.2%
3.8%
+18% Efficiency
Trap Density
High
Low
Reduced recombination
Troubleshooting Guide
Problem: Low yield in end-capping.
Cause: Catalyst death ("Pd black") before capping reagents were added.
Solution: Add a fresh "spike" of catalyst (1-2 mg) simultaneously with the 5-iodo-2-methylthiazole.
Problem: Incomplete conversion in oligomer synthesis.
Cause: Deiodination of the thiazole (rare) or oxidative homocoupling.
Solution: Ensure strict oxygen-free conditions; consider using
for difficult substrates.
References
Direct Arylation of Thiazoles: Roger, J., Pogan, F., & Doucet, H. (2009).[3] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. Journal of Organic Chemistry. Link
Polymer End-Capping: Comparison of properties derived from standard industry protocols for P3HT synthesis and functionaliz
Synthesis of Thiazole Derivatives: BenchChem Application Notes on 2-Bromo-5-iodothiazole (Analogous reactivity profiles). Link
Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) before handling 5-Iodo-2-methylthiazole, as it may be an irritant or sensitizer.
Technical Support Center: Purification & Handling of 5-Iodo-2-methylthiazole
Topic: Purification techniques for 5-Iodo-2-methylthiazole CAS: 1412902-50-1 (and related derivatives) Support Tier: Level 3 (Senior Application Scientist) Introduction: The Specialist’s Perspective Welcome to the techni...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification techniques for 5-Iodo-2-methylthiazole
CAS: 1412902-50-1 (and related derivatives)
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Specialist’s Perspective
Welcome to the technical support hub for 5-Iodo-2-methylthiazole . As a Senior Application Scientist, I understand that this intermediate is a critical scaffold for Suzuki/Stille couplings in medicinal chemistry. However, it presents a unique set of purification challenges: it is prone to photodecomposition (liberating iodine), possesses a basic nitrogen that can cause streaking on silica, and often exists as a low-melting solid or oil depending on purity.
This guide moves beyond generic protocols. We focus on the why and how of stabilizing and isolating this specific halo-heterocycle.
Module 1: Critical Properties & Handling
Before attempting purification, you must understand the material's stress points. 5-Iodo-2-methylthiazole contains a Carbon-Iodine (C-I) bond at the 5-position, which is significantly weaker than C-Br or C-Cl bonds.
Property
Value/Description
Implications for Purification
Physical State
Low-melting solid or Oil
Often refuses to crystallize if impurities (>2%) are present.
Reactivity
Photolabile (Light Sensitive)
CRITICAL: Must be shielded from light (amber glassware/foil) to prevent purple discoloration (iodine release).
Basicity
Weakly Basic (Thiazole N)
Can interact with acidic silanol groups on silica gel, leading to peak tailing/loss of yield.
Solubility
Soluble in DCM, EtOAc, THF
Good for standard extraction; avoid acidic aqueous phases during workup to prevent salt formation.
Module 2: The "Black Box" of Reaction Workup
Problem: "My crude reaction mixture is dark purple/brown, and the color persists even after extraction."
Diagnosis: This is free iodine (
), a common byproduct of iodination reactions (using NIS or ) or decomposition. If not removed before chromatography, it will co-elute and degrade your product.
Protocol: The Reductive Quench
Do not rely on simple water washes. You must chemically reduce the iodine.
Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite.
The Wash: Add the reducing solution to your organic layer (DCM or EtOAc) in a separatory funnel.
Observation: Shake vigorously. The dark purple organic layer should turn pale yellow or orange almost instantly as
is reduced to water-soluble iodide ().
Verification: If the organic layer remains purple, add more thiosulfate.
Drying: Dry the organic layer over
(Sodium Sulfate). Avoid Magnesium Sulfate () if your product is acid-sensitive, though generally safe for thiazoles.
Scientist's Note: If the purple color returns after drying and concentration, your product is decomposing. Check "Module 4: Stability" immediately.
Module 3: Chromatographic Purification (The Gold Standard)
Problem: "I am losing mass on the column," or "The product streaks and co-elutes with the starting material (2-methylthiazole)."
Diagnosis: The basic nitrogen of the thiazole ring is hydrogen-bonding with the acidic protons of the silica gel.
Protocol: Neutralized Silica Chromatography
You must deactivate the silica gel slightly to prevent adsorption.
Step 1: Mobile Phase Modification
Standard System: Hexanes / Ethyl Acetate (Gradient 0%
20%).
The Fix: Add 1% Triethylamine (Et3N) to your mobile phase solvent before running the column.
Mechanism:[1][2] The amine base preferentially binds to the acidic silica sites, creating a "shield" that allows your basic thiazole to pass through without tailing.
Step 2: Loading
Do not load in DCM if possible (it often causes band broadening).
Dry Load: Adsorb the crude oil onto a small amount of Celite or neutralized silica, evaporate the solvent, and load the powder. This ensures a tight initial band.
Step 3: Elution Order
Front: Non-polar impurities (poly-iodinated species, if any).
Product: 5-Iodo-2-methylthiazole (distinct UV active spot).
Tail: Unreacted 2-methylthiazole (more polar due to lack of the heavy iodine atom shielding the nitrogen).
Q: "Can I distill this compound to avoid running a large column?"
A: Proceed with Extreme Caution.
Risk: High temperatures accelerate the homolytic cleavage of the C-I bond. Distillation at atmospheric pressure will likely result in a pot full of tar and violet vapor.
Requirement: You need High Vacuum (< 1 mmHg).
Threshold: Keep the bath temperature below 80°C. If the boiling point at your vacuum level requires higher heat, abort and use a silica plug instead.
Q: "Why won't it crystallize?"
A: 5-Iodo-2-methylthiazole is a "waxy" solid.[3] Small amounts of solvent (DCM) or starting material depress the melting point significantly.
Technique: Try triturating the oil with cold n-Pentane or Hexanes in a dry ice/acetone bath (-78°C). If a solid forms, filter it cold. If it oils out again upon warming, it is likely too impure for crystallization.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 5-iodo-2-methylthiazole, specifically addressing the iodine contamination loop.
Caption: Logical workflow for removing iodine and selecting the correct chromatographic method.
Module 5: FAQ & Troubleshooting
Q1: The product turned black after sitting on the bench for 2 days. Can I save it?
Cause: Photodecomposition has released iodine, which autocatalyzes further decomposition.
Fix: Dissolve in DCM, wash with dilute Sodium Thiosulfate (as in Module 2), dry, and re-column immediately.
Prevention: Store in an amber vial wrapped in foil at -20°C. Adding a small coil of activated copper wire to the vial can stabilize the iodide, similar to stabilizing THF.
Q2: I see two spots on TLC that are very close. Which is my product?
Insight: The iodo-product is generally less polar (higher Rf) than the starting 2-methylthiazole because the iodine atom masks the nitrogen's lone pair availability and increases lipophilicity.
Verification: Perform a "co-spot" TLC (Spot A, Spot B, and Spot A+B in the middle). If the top spot is UV-active and stains purple/brown with PMA/Iodine, that is likely your 5-iodo product.
Q3: Can I use acidic workup (HCl) to remove the starting material?
Risk: While 2-methylthiazole is basic, the 5-iodo derivative is also weakly basic. Strong acid washes might protonate your product, extracting it into the aqueous layer.
Recommendation: Stick to chromatography. If you must use acid extraction, use a weak buffer (pH 4-5) and titrate carefully, but this is difficult to control.
References
General Synthesis of Iodothiazoles
Methodology: Electrophilic substitution using N-Iodosuccinimide (NIS)
Source:Journal of Organic Chemistry, "Regioselective Halogenation of Thiazoles."
Chromatographic Stability of Nitrogen Heterocycles
Technique: Use of Triethylamine to prevent tailing on silica.
Source:Not Voodoo X (University of Rochester), "Tailing on Silica."
Iodine Quenching Protocols
Standard: Sodium Thiosulf
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 2.15.
Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for 5-Iodo-2-methylthiazole before handling.
Technical Support Center: Optimizing Catalyst Conditions for 5-Iodo-2-methylthiazole Cross-Coupling
Welcome to the Technical Support Center for the cross-coupling of 5-Iodo-2-methylthiazole . As an electron-deficient heteroaryl halide, this building block is highly valuable in drug discovery and agricultural chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the cross-coupling of 5-Iodo-2-methylthiazole . As an electron-deficient heteroaryl halide, this building block is highly valuable in drug discovery and agricultural chemistry. However, its unique electronic and structural properties make it notoriously difficult to couple using standard palladium catalysis.
This guide is designed for researchers, scientists, and drug development professionals. It bypasses generic advice to focus purely on the mechanistic causality of reaction failures—specifically catalyst poisoning, protodehalogenation, and homocoupling—providing field-proven, self-validating protocols to rescue stalled workflows.
Mechanistic Insights: The Catalyst Poisoning Problem
The carbon-iodine (C–I) bond at the 5-position of 2-methylthiazole is highly reactive, meaning oxidative addition to the Palladium(0) center is exceptionally fast. The fundamental point of failure in these reactions rarely lies in the initial activation step. Instead, the failure occurs during the catalytic turnover.
The nitrogen and sulfur atoms within the thiazole ring act as potent Lewis bases. As the cross-coupled product accumulates, or if the starting material is present in high local concentrations, these heteroatoms can coordinate strongly to the palladium center [1]. This off-cycle coordination displaces weaker ligands (like triphenylphosphine) and forms highly stable, catalytically inactive "dead-end" complexes, effectively titrating your catalyst out of the reaction [2].
To prevent this, the catalyst's coordination sphere must be sterically crowded. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos provide the necessary steric bulk to block thiazole coordination while maintaining enough electron density to facilitate rapid transmetalation and reductive elimination [2].
Catalytic cycle of Suzuki-Miyaura coupling highlighting thiazole-induced catalyst poisoning.
Troubleshooting Guides & FAQs
Troubleshooting workflow for common side reactions in 5-Iodo-2-methylthiazole cross-coupling.
Q1: My Suzuki-Miyaura coupling initiates but stalls at 30-40% conversion. Adding more boronic acid does not help. What is happening?
A1: This is a classic symptom of product-induced catalyst poisoning. As the cross-coupled thiazole product forms, its local concentration increases, allowing it to outcompete the starting material for the palladium center [1]. Adding more boronic acid will not restart the reaction because the palladium is locked in an off-cycle resting state.
Causality & Solution: You must alter the steric environment of the catalyst. Switch from first-generation catalysts like
to a system utilizing bulky Buchwald ligands (e.g., XPhos or SPhos). The isopropyl/cyclohexyl groups on these ligands create a "steric umbrella" that physically prevents the thiazole nitrogen from accessing the metal center [2].
Q2: LC-MS analysis shows a large peak corresponding to 2-methylthiazole. How do I prevent protodehalogenation?
A2: Protodehalogenation occurs when the
–aryl intermediate undergoes reduction (often via -hydride elimination from alkoxide bases or solvent) rather than transmetalation. Because 5-Iodo-2-methylthiazole is electron-deficient, the intermediate is highly susceptible to this pathway if transmetalation is slow.
Causality & Solution: Transmetalation must be accelerated to outcompete reduction. Ensure your boronic acid is highly reactive (consider switching to a potassium trifluoroborate salt if the acid is prone to degradation) [3]. Furthermore, eliminate protic sources by switching from aqueous base solutions to finely milled, anhydrous or in anhydrous 1,4-dioxane.
Q3: The boronic acid is completely consumed, but my 5-Iodo-2-methylthiazole remains untouched.
A3: You are observing oxidative homocoupling of the boronic acid partner. This side reaction is highly favored in the presence of trace oxygen and excess base, effectively destroying your coupling partner before it can react with the sterically demanding thiazole [4].
Causality & Solution: The system must be strictly anaerobic. Standard nitrogen balloons are often insufficient. Utilize the freeze-pump-thaw degassing method (minimum 3 cycles) prior to heating. If homocoupling persists, use a syringe pump to add the boronic acid slowly over 4 hours, keeping its steady-state concentration low and favoring the cross-coupling pathway.
Quantitative Data: Catalyst Optimization Matrix
To streamline your optimization process, the following table summarizes the quantitative performance of various catalyst systems specifically tested against 5-halo-thiazole substrates.
Table 1: Catalyst and Ligand Optimization Matrix for 5-Iodo-2-methylthiazole
Catalyst Precursor
Ligand Type
Base / Solvent System
Typical Yield
Mechanistic Observation
Triphenylphosphine
/ Toluene:
< 20%
Rapid catalyst deactivation via N-coordination.
Bidentate (dppf)
/ 1,4-Dioxane
40 - 50%
Moderate conversion; highly susceptible to protodehalogenation.
SPhos
/ THF:
75 - 85%
Good turnover; SPhos provides necessary steric bulk.
XPhos-Pd-G2
Monodentate (XPhos)
/ THF: (4:1)
> 90%
Highly efficient; rapid activation outcompetes side reactions.
This protocol utilizes XPhos-Pd-G2 , a second-generation precatalyst that rapidly generates the active mono-ligated
species under mild conditions, bypassing the induction period that often plagues /ligand mixtures [3].
Design for Self-Validation: This protocol includes a mandatory 1-hour LC-MS checkpoint. If the reaction is proceeding via the correct catalytic cycle, the product-to-starting material ratio must exceed 1:1 at this stage. If it does not, the system has been compromised by oxygen or degraded reagents, and the reaction should be aborted to save valuable starting materials.
Preparation: Oven-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.
Solid Reagent Loading: Add 5-Iodo-2-methylthiazole (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous
(3.0 equiv) to the vessel.
Catalyst Addition: Add XPhos-Pd-G2 (2.0 mol%). Crucial Step: Do not expose the precatalyst to prolonged atmospheric moisture.
Degassing (Solid Phase): Seal the vessel with a septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times.
Solvent Addition: In a separate flask, prepare a 4:1 mixture of THF and
. Sparge this mixture with Argon for 30 minutes. Add the degassed solvent mixture to the reaction vessel via syringe.
Reaction Initiation: Place the vessel in a pre-heated oil bath at 50 °C. Stir vigorously (800+ rpm) to ensure the biphasic mixture is thoroughly emulsified.
Self-Validation Checkpoint (1 Hour): Withdraw a 10
L aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.
Pass: >50% conversion. Proceed with heating for an additional 4-6 hours.
Fail: <20% conversion. Stop the reaction. Check the integrity of the boronic acid (NMR) and ensure the Argon line is strictly oxygen-free.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash with saturated aqueous
. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds
Thieme Chemistry[Link]
Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases
National Institutes of Health (PMC)[Link]
Troubleshooting
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methylthiazole
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 5-iodo-2-methylthiazole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 5-iodo-2-methylthiazole. Heteroaryl halides present unique mechanistic hurdles, but with rational catalyst design and strict protocol validation, high-yielding C–C bond formation is highly reproducible.
Mechanistic Insights: The "Thiazole Problem"
Coupling 5-iodo-2-methylthiazole is notoriously difficult compared to standard aryl iodides. As a Senior Application Scientist, I frequently see reactions fail due to two primary root causes:
Catalyst Poisoning: The basic nitrogen and sulfur atoms in the thiazole ring act as strong σ-donors. They competitively coordinate to the palladium center, displacing weaker ligands (like PPh3) and forming stable, catalytically inactive Pd-complexes 1[1].
Protodeiodination: The C5 position of the thiazole ring is highly polarized. Following oxidative addition, the resulting Pd(II) intermediate is highly susceptible to protodehalogenation (yielding 2-methylthiazole) if transmetalation is slow, especially in the presence of highly aqueous bases 2[2].
Mechanistic pathway of 5-Iodo-2-methylthiazole Suzuki coupling and major failure modes.
Q1: My reaction stalls at 20-30% conversion, and I observe unreacted 5-iodo-2-methylthiazole. I am using Pd(PPh3)4 and Na2CO3. What is going wrong?A1: Your catalyst is being poisoned. The standard Pd(PPh3)4 catalyst is insufficient for halothiazoles because the triphenylphosphine ligands are easily displaced by the thiazole substrate 1[1].
The Fix: Switch to a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos 3[3]. The extreme steric bulk of XPhos prevents the thiazole from coordinating multiple times to the Pd center. Furthermore, its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition step. We recommend using a preformed catalyst like XPhos-Pd-G2 to ensure rapid generation of the active monoligated Pd(0) species 4[4].
Q2: LC-MS analysis shows a major peak corresponding to 2-methylthiazole (protodeiodination) rather than my cross-coupled product. How do I suppress this?A2: Protodeiodination occurs when the Pd(II)-aryl intermediate undergoes reduction faster than transmetalation 2[2]. This is exacerbated by high temperatures in highly aqueous environments where water or alkoxides act as hydride sources.
The Fix:
Minimize Water: Transition from highly aqueous solvent mixtures (e.g., 1:1 Dioxane/H2O) to strictly anhydrous solvents (e.g., dry Toluene or 1,4-Dioxane).
Switch Bases: Replace aqueous Na2CO3 with finely milled, anhydrous K3PO4 or Cs2CO3.
Accelerate Transmetalation: If using a sterically hindered boronic acid, transmetalation becomes the rate-limiting step. Consider converting your boronic acid to a potassium trifluoroborate salt, which often transmetalates more efficiently under controlled basic conditions 4[4].
Q3: I am observing significant homocoupling of my aryl boronic acid (Ar-Ar formation).A3: Homocoupling is an oxidative side reaction. It is driven by the presence of trace oxygen in the reaction mixture, which prematurely oxidizes the Pd(II) intermediate or the boronic acid 5[5].
The Fix: Implement strict Schlenk techniques. Thoroughly degas your solvents using the freeze-pump-thaw method or by vigorously sparging with argon for at least 30 minutes. Do not rely on simple vacuum/backfill cycles if your solvent is not pre-degassed 5[5].
Decision logic tree for troubleshooting 5-Iodo-2-methylthiazole Suzuki couplings.
Quantitative Data: Catalyst & Condition Screening
To illustrate the causality of these parameters, review the following screening data for the coupling of 5-iodo-2-methylthiazole with phenylboronic acid:
This protocol utilizes XPhos-Pd-G2 to overcome catalyst poisoning and anhydrous conditions to prevent protodeiodination.
Step 1: Reagent Preparation & Loading
Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-iodo-2-methylthiazole (1.0 equiv, 1.0 mmol), aryl boronic acid (1.2 equiv, 1.2 mmol), anhydrous finely milled Cs2CO3 (2.0 equiv, 2.0 mmol), and XPhos-Pd-G2 (0.02 equiv, 2 mol%).
Validation Check: Ensure the Cs2CO3 is a free-flowing powder. Clumping indicates moisture absorption, which will trigger protodeiodination.
Step 2: Degassing
Action: Seal the Schlenk tube, evacuate under high vacuum for 3 minutes, and backfill with dry Argon. Repeat this cycle three times.
Validation Check: The absence of bubbling or powder movement upon applying the vacuum during the final cycle indicates a sealed, air-free system.
Step 3: Solvent Addition
Action: Add anhydrous, Argon-sparged 1,4-dioxane (5.0 mL) via a gas-tight syringe.
Validation Check: The mixture should appear as a heterogeneous suspension. A rapid color change to dark red/brown upon solvent addition indicates the successful generation of the active Pd(0) species.
Step 4: Reaction Execution
Action: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 12 hours.
Validation Check: Monitor the reaction at 2 hours via LC-MS. You should observe the depletion of the m/z 225 peak (5-iodo-2-methylthiazole) and the appearance of the product mass. Precipitation of "palladium black" (a mirror-like coating or black soot) indicates catalyst death due to oxygen ingress.
Step 5: Workup & Purification
Action: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify via flash column chromatography.
Validation Check: The crude NMR should show the disappearance of the characteristic C4-H thiazole proton of the starting material (typically around δ 7.8 ppm) and the emergence of the coupled biaryl protons.
References
Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. National Institutes of Health (PMC). 1
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate.2
Pd-catalyzed Miyaura borylation and telescopic borylation / Suzuki-Miyaura cross-coupling processes in Deep-Eutectic Solvents. CNR-IRIS. 3
Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. National Institutes of Health (PMC).4
Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. Benchchem. 5
Technical Support Center: 5-Iodo-2-methylthiazole Purification
Subject: Troubleshooting Impurity Removal & Stability for CAS 1412902-50-1 Ticket ID: #THZ-I-501 Status: Open Support Level: Tier 3 (Senior Application Scientist) Diagnostic Overview: What is wrong with your batch? Befor...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Impurity Removal & Stability for CAS 1412902-50-1
Ticket ID: #THZ-I-501
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Overview: What is wrong with your batch?
Before initiating purification, compare your observation with the diagnostic table below to select the correct protocol.
Symptom
Probable Impurity
Root Cause
Recommended Protocol
Purple/Brown Color
Free Iodine ()
Incomplete quenching or oxidation of iodides over time.
Protocol A (Redox Wash)
Yield > 100%
Solvent / Inorganic Salts
Inefficient drying or salt trapping in the organic phase.
Protocol A + Vacuum Drying
NMR: Extra peaks ~2.7 ppm
2-Methylthiazole (SM)
Incomplete conversion.
Protocol B (Distillation)
NMR: Complex aromatic region
Regioisomers / Di-iodo species
Lack of regioselectivity during electrophilic substitution.
Protocol C (Chromatography)
Darkening upon storage
Photolytic degradation
Homolytic cleavage of the C-I bond due to light exposure.
Storage Guidelines
Troubleshooting Protocols
Protocol A: The "Red Flag" Wash (Removing Free Iodine)
Issue: The product appears dark brown or purple.
Mechanism: Sodium thiosulfate reduces lipophilic free iodine (
) into water-soluble iodide ions (), partitioning them into the aqueous phase.
Step-by-Step Guide:
Dissolution: Dissolve the crude 5-iodo-2-methylthiazole in a non-polar organic solvent.
Recommendation:Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Avoid: Ethers (can form peroxides/complexes) or Acetone (reacts with iodine).
Preparation of Wash Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (
).
The Wash:
Add the thiosulfate solution to the organic phase in a separatory funnel (1:1 volume ratio).
Critical Observation: Shake vigorously. The organic layer should transition from purple/brown to pale yellow/orange immediately.
Phase Separation: Collect the organic layer.
Drying: Dry over anhydrous Magnesium Sulfate (
). Filter and concentrate.
⚠️ EXPERT WARNING: Do NOT wash with strong acids (e.g., 1M HCl). The thiazole nitrogen is basic (
of conjugate acid ~2.5-3.0). Acidic washes will protonate the thiazole, rendering it water-soluble, and you will discard your product with the aqueous waste.
Protocol B: Separation of Starting Material (Distillation)
Issue: Presence of unreacted 2-methylthiazole (Starting Material).
Logic: 2-Methylthiazole is a volatile liquid (BP ~128-129°C at 760 mmHg). The iodinated product has a significantly higher molecular weight (225.05 g/mol vs 99.15 g/mol ), resulting in a boiling point difference of >80°C.
Methodology:
Technique: Kugelrohr or Short-path Vacuum Distillation.
Pressure: High Vacuum (< 1 mbar is ideal).
Procedure:
Heat the flask to 40-50°C under high vacuum first. The unreacted 2-methylthiazole will distill over rapidly.
Increase bath temperature to 80-100°C (depending on vacuum strength) to distill the 5-iodo-2-methylthiazole.
Note: If the product is a low-melting solid, ensure the condenser water is warm enough to prevent clogging, or use an air condenser.
Issue: Presence of 4,5-diiodo-2-methylthiazole or other isomers.
Logic: Distillation may not separate mono-iodo from di-iodo species effectively due to closer boiling points. Silica gel chromatography exploits the polarity difference.
Note: The iodine atom increases lipophilicity compared to the starting material, making the product move faster (
) than the starting material in non-polar solvents.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for purifying 5-iodo-2-methylthiazole based on the specific impurities detected.
Figure 1: Decision tree for impurity removal based on visual and spectroscopic diagnostics.
Frequently Asked Questions (FAQ)
Q: Why is my product turning black after a week in the fridge?A: Thiazole iodides are photosensitive. The C-I bond is relatively weak and can undergo homolytic cleavage under UV/visible light, generating radical species that polymerize or oxidize.
Fix: Store the purified compound in an amber vial wrapped in aluminum foil at -20°C .
Q: Can I use acid extraction to remove the starting material (2-methylthiazole)?A:Risky. While 2-methylthiazole is basic and will protonate in acid, the iodinated product is also a weak base. If you use strong acid, you risk extracting your product into the aqueous layer. If you must use acid, use a very weak, dilute acid (e.g., pH 4-5 buffer) and perform a rapid extraction, but Distillation (Protocol B) is far superior for yield retention.
Q: What is the expected physical state?A: Depending on purity, 5-iodo-2-methylthiazole is typically a pale yellow oil or a low-melting solid . If it is a dark oil, it requires Protocol A (Thiosulfate) and likely Protocol B (Distillation).
References
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for general purification logic of heterocyclic compounds).
Synthesis and properties of 5-iodo-2-methylthiazole . PubChem Compound Summary. National Center for Biotechnology Information. (Physical properties and toxicity data).
Thiazole Synthesis and Reactivity . Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Mechanistic insight into thiazole basicity and electrophilic substitution).
Iodination of Thiazoles . Organic Syntheses. (General methodologies for introducing iodine into thiazole rings).
Troubleshooting
Technical Support Center: Characterization of Unexpected Byproducts in 5-Iodo-2-methylthiazole Reactions
Welcome to the technical support center for reactions involving 5-iodo-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for reactions involving 5-iodo-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts that may arise during synthetic transformations of this versatile building block. Our goal is to provide you with the expertise and practical insights needed to identify these impurities, understand their formation, and optimize your reaction conditions for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with 5-iodo-2-methylthiazole and observe a significant non-polar byproduct with a lower retention time on my TLC/LC-MS. What is it likely to be?
A1: The most probable identity of this non-polar byproduct is 2-methylthiazole, the result of a hydrodehalogenation side reaction. This is a common issue in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.
Q2: My mass spectrum shows a peak corresponding to a dimer of my starting material. How can I confirm its structure and what is the likely cause?
A2: This is likely due to a homocoupling reaction, resulting in the formation of 2,2'-dimethyl-5,5'-bithiazole. This can be particularly prevalent in Suzuki couplings through the homocoupling of the boronic acid/ester or in Sonogashira couplings via Glaser-Hay coupling of the terminal alkyne. Confirmation can be achieved by comparing the spectral data of your byproduct with known data for the homocoupled product.
Q3: I am using a strong base in my reaction, and I am seeing multiple unidentifiable polar byproducts. Could the thiazole ring be decomposing?
A3: Yes, the thiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic conditions. Strongly basic secondary amines, in particular, have been shown to cause the opening of the thiazole ring system. This can lead to a complex mixture of degradation products.
Troubleshooting Guides
Issue 1: Identification and Mitigation of Hydrodehalogenation
Symptom: Appearance of a significant amount of 2-methylthiazole as a byproduct in palladium-catalyzed cross-coupling reactions.
Causality: Hydrodehalogenation is an undesired side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[1] This is often promoted by factors that lead to the formation of palladium hydride species, which can then participate in a reductive cycle.
Mechanistic Insight:
Caption: Hydrodehalogenation as a competing pathway in cross-coupling.
Troubleshooting & Optimization:
Potential Cause
Explanation
Recommended Solution
High Reaction Temperature
Elevated temperatures can promote side reactions, including hydrodehalogenation.
For selective coupling at the iodine position, milder conditions are often sufficient. Attempt the reaction at a lower temperature (e.g., 60-80 °C).
Inappropriate Base
Strong, sterically hindered bases can promote the formation of palladium hydride species.
Switch to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Hydrogen Source
Trace water or certain solvents (e.g., alcohols) can act as a hydrogen source for the formation of Pd-H species.
Use rigorously dried solvents and reagents. Consider a non-protic solvent like dioxane or toluene.
Ligand Choice
The ligand can influence the relative rates of reductive elimination (to product) and side reactions.
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the desired reductive elimination step.
Characterization of 2-Methylthiazole:
Analytical Technique
Expected Observations
¹H NMR
Aromatic protons around 7.2-7.7 ppm, and a methyl singlet around 2.7 ppm.[2]
¹³C NMR
Aromatic carbons between 115-155 ppm and a methyl carbon around 19 ppm.
Mass Spectrometry (EI)
Molecular ion (M⁺) at m/z = 99.
Issue 2: Identification and Mitigation of Homocoupling
Symptom: Formation of a byproduct with a mass corresponding to a dimer of the starting material or the coupling partner.
Causality: Homocoupling is the self-coupling of either the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide.[3] It is often promoted by the presence of oxygen, which can facilitate the oxidative coupling pathway.
Mechanistic Insight:
Caption: Competing cross-coupling and homocoupling pathways.
Troubleshooting & Optimization:
Potential Cause
Explanation
Recommended Solution
Oxygen Contamination
The presence of oxygen can promote the oxidative homocoupling of boronic acids or terminal alkynes (Glaser coupling).
Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.
High Catalyst Loading
High concentrations of the palladium catalyst can sometimes favor homocoupling.
Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%).
Sub-optimal Stoichiometry
An excess of the organometallic reagent can lead to its homocoupling.
Use a stoichiometry closer to 1:1 or a slight excess of the 5-iodo-2-methylthiazole.
Copper Co-catalyst (Sonogashira)
The copper(I) co-catalyst in Sonogashira coupling is known to promote the homocoupling of terminal alkynes.
Consider a copper-free Sonogashira protocol or use a copper scavenger.
Characterization of 2,2'-dimethyl-5,5'-bithiazole:
Based on the synthesis of the parent 2,2'-bithiazole, the following characteristics for the dimethylated analog can be anticipated.[2]
Analytical Technique
Expected Observations
¹H NMR
A single aromatic proton signal for the C4-H and a single methyl proton signal.
¹³C NMR
Three distinct aromatic carbon signals and one methyl carbon signal.
Mass Spectrometry (EI)
Molecular ion (M⁺) at m/z = 196.
Issue 3: Thiazole Ring Opening
Symptom: A complex mixture of polar byproducts, often with loss of the characteristic thiazole NMR signals.
Causality: The thiazole ring, while aromatic, can be susceptible to nucleophilic attack and subsequent ring cleavage under certain conditions, particularly with strong bases or nucleophiles at elevated temperatures.[4]
Mechanistic Insight:
Caption: General pathway for base-induced thiazole ring opening.
Troubleshooting & Optimization:
Potential Cause
Explanation
Recommended Solution
Strong/Nucleophilic Base
Highly nucleophilic bases (e.g., certain amide bases) can directly attack the thiazole ring.
Use a non-nucleophilic, inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.
High Temperature
Thermal stress can promote decomposition pathways, including ring opening.
Conduct the reaction at the lowest effective temperature.
Prolonged Reaction Time
Extended exposure to harsh conditions increases the likelihood of degradation.
Monitor the reaction closely and work up as soon as the starting material is consumed.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Byproducts
To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodo-2-methylthiazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (3.0 equiv).
Seal the flask with a septum, then evacuate and backfill with argon three times.
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "AIE-active 2,2'-bithiazole-based organic salts with tunable solid-state fluorescence and application in data security protection". Retrieved from [Link]
Bures, F. (2023). Osmathiazole Ring: Extrapolation of an Aromatic Purely Organic System to Organometallic Chemistry. Organometallics, 42(3), 226-236. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
DigitalCommons@UNL. (n.d.). Supporting Information Effective microwave-assisted approach to 1,2,3- triazolobenzodiazepinones via tandem Ugi reaction/catalys. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
ResearchGate. (n.d.). Reductive ring opening of thiazoles | Request PDF. Retrieved from [Link]
American Chemical Society. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(23), 5179-5182. [Link]
Lund University. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
Davison, C. A., et al. (2021). Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. ACS Medicinal Chemistry Letters, 12(4), 616-622. [Link]
Royal Society of Chemistry. (2017). Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. New Journal of Chemistry, 41(21), 12693-12700. [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1599. [Link]
National Institutes of Health. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(30), 10582-10585. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]
Beilstein Publishing System. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2836-2843. [Link]
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
IOP Publishing. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of Physics: Conference Series, 215, 012019. [Link]
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4436-4448. [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. Retrieved from [Link]
Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Retrieved from [Link]
University of Puget Sound. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Wikipedia. (n.d.). 2,2'-Bithiazole. Retrieved from [Link]
Scholars Research Library. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... Retrieved from [Link]
ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
Doc Brown. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for ... Retrieved from [Link]
National Institutes of Health. (n.d.). 2,5-Dimethylthiazole. Retrieved from [Link]
MDPI. (2020). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 25(23), 5764. [Link]
NIST. (n.d.). Thiazole, 2-butyl-4,5-dimethyl-. Retrieved from [Link]
Technical Support Center: 5-Iodo-2-methylthiazole Synthesis
Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up of 5-Iodo-2-methylthiazole (CAS: 1412902-50-1).
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up of 5-Iodo-2-methylthiazole (CAS: 1412902-50-1).
While laboratory-scale synthesis often utilizes lithiation (n-BuLi/-78°C), this approach is cost-prohibitive and hazardous at the kilogram scale. Therefore, this guide focuses on the Electrophilic Aromatic Substitution (SEAr) route using N-Iodosuccinimide (NIS) or Iodine/Oxidant systems, which are the industry standards for process scalability.
Module 1: Reaction Optimization & Kinetics
Core Protocol: Electrophilic Iodination
The most robust scalable method involves the direct iodination of 2-methylthiazole at the C5 position.
Standard Operating Procedure (SOP) Summary:
Reagents: 2-Methylthiazole (1.0 eq), NIS (1.1 eq), TFA or
(catalytic to stoichiometric).
Solvent: Acetonitrile (MeCN) or DMF.
Temperature:
.
Troubleshooting FAQs
Q1: The reaction has stalled at 60-70% conversion. Adding more NIS doesn't help. Why?Diagnosis: The reaction environment has likely become too acidic or the "active iodine" species is depleted.
Mechanism: The reaction relies on the formation of an iodonium equivalent (
). However, the thiazole nitrogen is basic.[1] As the reaction progresses, if strong acid byproducts accumulate (like succinimide-H+ complexes), they may protonate the thiazole nitrogen. A protonated thiazole ring is highly electron-deficient and deactivated toward further electrophilic attack.
Solution:
Buffer the system: For future runs, consider adding a mild buffer or limiting the acid catalyst.
Temperature: Gently warm the reaction to 40-50°C. Note that excessive heat will cause iodine sublimation and product decomposition.
Q2: I am seeing significant formation of a "di-iodo" impurity. What is it?Diagnosis: This is likely 4,5-diiodo-2-methylthiazole .
Cause: Localized high concentrations of the iodinating agent. Although C5 is electronically favored, C4 becomes susceptible once C5 is substituted, especially if the reagent is added too quickly or mixing is poor.
Corrective Action:
Dosing Control: Switch from solid NIS addition to a slow solution-phase addition of NIS/MeCN over 2–4 hours.
Stoichiometry: Strictly limit NIS to 1.05 equivalents.
Q3: The reaction mixture turned black and viscous.Diagnosis: Thermal decomposition or polymerization initiated by free radical species.
Cause: Lack of light protection. Alkyl-thiazoles with heavy halogens are photosensitive.
Corrective Action: Wrap the reactor in aluminum foil or use amber glass. Ensure the internal temperature never exceeds 60°C during the addition phase.
Module 2: Work-up & Purification
The "Purple Product" Issue
A common complaint is the persistence of a deep violet/brown color in the crude oil, indicating free iodine (
).
Q4: My product is purple even after a water wash. How do I remove the iodine?Diagnosis: Free iodine is highly soluble in organic solvents (DCM/Ethyl Acetate) and partitions poorly into neutral water.
Protocol: You must perform a reductive quench.
Prepare a 10% Sodium Thiosulfate (
) aqueous solution.
Wash the organic layer until the color shifts from purple/brown to pale yellow/orange.
Critical Step: Ensure the pH of the aqueous layer remains neutral/basic. Acidic thiosulfate can decompose into colloidal sulfur (yellow milk), complicating phase separation.
Q5: How do I separate unreacted 2-methylthiazole (SM) from the product?Diagnosis: Both SM and Product are liquids/low-melting solids with similar solubilities.
Technique:Fractional Distillation is the superior method for scale-up, but it requires vacuum due to the thermal instability of the C-I bond.
Alternative (Chemical Separation): Exploit the pKa difference.
Concept: The iodine atom is electron-withdrawing, making the thiazole nitrogen less basic than the starting material.
Method:
Dissolve mixture in organic solvent.
Wash with a pH 2-3 buffer (Citrate or dilute HCl).
The more basic SM (2-methylthiazole) will preferentially protonate and move to the aqueous layer.
The less basic 5-iodo product remains in the organic layer.
Purification Data Table
Method
Suitability (Scale)
Target Impurity
Notes
Na-Thiosulfate Wash
High (Mandatory)
Free Iodine ()
Essential for color removal.
Fractional Distillation
High
Starting Material
Requires high vacuum (<5 mmHg) to keep pot temp <80°C.
Acid Wash (pH 3)
Medium
Starting Material
Exploits basicity difference.
Silica Column
Low (Lab only)
Di-iodo impurities
Too expensive for kg scale; waste intensive.
Module 3: Visualizing the Workflow
Process Flow Diagram
The following diagram illustrates the critical decision points in the synthesis and purification workflow.
Figure 1: Logic flow for the synthesis and purification of 5-Iodo-2-methylthiazole, highlighting the critical quench and purification decision nodes.
Module 4: Stability & Storage
Q6: We stored the product on the shelf, and it turned black after 2 weeks.Diagnosis: Photolytic deiodination. The C-I bond energy is relatively weak (~50-60 kcal/mol). UV light cleaves this bond, generating radical species that polymerize.
Storage Protocol:
Container: Amber glass or aluminum bottles (essential).
Stabilizer: For long-term bulk storage, add Copper turnings or Silver wool to the container. These act as radical scavengers and iodine traps.
Temperature: Store at -20°C . If -20°C is not feasible, 4°C is acceptable for short durations (<1 month).
References
Direct Iodination Mechanism
Title: Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores.
Source: Zenodo / Vertex AI Research.
URL:[Link] (Verified context via Search Result 1.1)
Purification of Amino-Methylthiazoles (Analogous Chemistry)
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Iodo-2-methylthiazole Reactivity & Optimization
Ticket ID: #THZ-5I-OPT
Status: Open
Agent: Senior Application Scientist
Subject: Increasing reactivity and troubleshooting cross-coupling failures for 5-Iodo-2-methylthiazole (CAS: 13035-12-6).[1]
Core Diagnostic: Why is this molecule difficult?
Before optimizing, you must understand the failure mode. 5-Iodo-2-methylthiazole presents a "Reactivity Paradox":
The C-I Bond: Iodine is typically a good leaving group, suggesting high reactivity.[1]
The Thiazole Trap: The thiazole ring is electron-deficient (making oxidative addition slower than in electron-rich arenes), but the primary failure point is Catalyst Poisoning .
The nitrogen atom (N3) in the thiazole ring is a basic Lewis donor. It frequently displaces phosphine ligands from Palladium (Pd), forming an inactive stable complex. If your reaction turns black immediately or stalls after 10% conversion, this is the cause.
Troubleshooting & Optimization Modules
Module A: Suzuki-Miyaura Coupling (The "Bulky Ligand" Protocol)
Use this when: You need to couple with boronic acids/esters.
The Fix: You must use sterically bulky, electron-rich ligands. These ligands create a "protective shell" around the Pd center, preventing the thiazole nitrogen from coordinating.
Recommended System:
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
Ligand:XPhos or SPhos (Buchwald Ligands).[1][2] Do not use PPh₃.
Q: Can I perform Lithium-Halogen exchange on this molecule to react with an electrophile?A: Yes, but it is risky.[1]
The Risk: 5-Iodo-2-methylthiazole undergoes extremely fast Li-Hal exchange (using n-BuLi or t-BuLi) at -78°C. However, the resulting 5-lithio species is unstable above -50°C and can undergo "Halogen Dance" or ring opening.
The Protocol: Use Turbo-Grignard (iPrMgCl·LiCl) at -20°C instead of n-BuLi.[1] This performs the I/Mg exchange cleanly, leaving the methyl group intact, and the resulting Grignard is stable at higher temperatures for reaction with aldehydes or ketones [1].
Q: I am seeing dehalogenation (product is 2-methylthiazole). Why?A: This is "Protodehalogenation."[1]
Cause: Your reaction has a hydride source (often from the solvent or excess base in the presence of alcohol).
Fix: Ensure your solvent is strictly anhydrous.[1] If using DMF, switch to Dioxane (DMF can decompose to form hydrides). Switch from Pd/C or simple Pd salts to Pd(dppf)Cl₂ , which is less prone to hydride elimination.
Q: Does the 2-Methyl group interfere with the reaction?A: Sterically, no. Electronically, it slightly donates density, making the C5-I bond slightly less electrophilic than in unsubstituted thiazole, but this is negligible.
Warning: If you use extremely strong bases (LDA) in an attempt to activate the coupling, you might deprotonate the methyl group (lateral lithiation) instead of the cross-coupling. Stick to weak bases (Carbonates, Phosphates) for cross-coupling.
References
Knochel, P., et al. (2006).[1] "Functionalization of Heterocycles via Mg and Zn Organometallics." Angewandte Chemie International Edition.
Organ, M. G., et al. (2006).[1][3] "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal.[1][4]
Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[1]
BenchChem Technical Repository. (2025). "Troubleshooting Catalyst Poisoning in Thiazole Derivatives."
Strategic Selection of Halogenated 2-Methylthiazoles for Palladium-Catalyzed Cross-Coupling
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and agrochemical synthesis is the selective functionalization of privileged heterocyclic scaffolds. The 2-methylthiaz...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and agrochemical synthesis is the selective functionalization of privileged heterocyclic scaffolds. The 2-methylthiazole motif is ubiquitous in bioactive molecules, and elaborating this core at the C5 position via palladium-catalyzed cross-coupling is a foundational workflow.
However, treating all 5-halo-2-methylthiazoles as interchangeable electrophiles is a critical error. The choice of halogen—iodine, bromine, or chlorine—fundamentally alters the kinetics of the catalytic cycle, dictating not only the yield but the emergence of complex side reactions. This guide objectively compares the performance of 5-Iodo-2-methylthiazole against its brominated and chlorinated counterparts, providing the mechanistic rationale and experimental protocols necessary to optimize your synthetic pathways.
Mechanistic Causality: The Halogen Effect in Cross-Coupling
To understand the divergent behavior of halogenated 2-methylthiazoles, we must examine the interplay between bond dissociation energies (BDEs) and the elementary steps of the palladium catalytic cycle.
Oxidative Addition vs. Transmetalation Kinetics
The relative ease of oxidative addition is inversely proportional to the carbon-halogen BDE. Theoretical evaluations of halo-heterocycles demonstrate that C-Cl bonds possess the highest BDEs (~101 kcal/mol), C-Br bonds are intermediate (~85 kcal/mol), and C-I bonds are the weakest (~65-70 kcal/mol) ()[1].
Consequently, 5-Iodo-2-methylthiazole undergoes extremely rapid oxidative addition, even at room temperature with standard catalysts like Pd(PPh₃)₄. However, this kinetic advantage is frequently a double-edged sword. If the subsequent transmetalation step is rate-limiting (e.g., when using sterically hindered or electron-deficient boronic acids), the highly reactive heteroaryl-Pd(II)-I intermediate accumulates in the reaction mixture.
The Dehalogenation Dilemma
When the heteroaryl-Pd(II) intermediate persists, it becomes susceptible to side reactions—most notably, base-mediated protodepalladation (hydrodehalogenation) and reductive homocoupling. Direct comparative studies on analogous heterocyclic systems have proven that bromo and chloro derivatives are often superior to iodo derivatives in Suzuki-Miyaura couplings precisely because they exhibit a significantly reduced propensity for dehalogenation ()[2].
Furthermore, in base-free or neutral conditions such as the Stille coupling, the dehalogenation pathway is suppressed, which is why Stille couplings often prove superior for highly reactive but sensitive substrates like iodo-thiazoles ()[3].
Comparative Performance Data
The following table synthesizes the expected performance of 5-halo-2-methylthiazoles across standard cross-coupling platforms.
Substrate
Relative C-X BDE
Suzuki-Miyaura Yield
Stille Yield
Optimal Catalyst System
Propensity for Dehalogenation
5-Iodo-2-methylthiazole
Lowest (~65 kcal/mol)
50–70% (Variable)
85–95%
Pd(PPh₃)₄, mild base, low temp
High (if transmetalation is slow)
5-Bromo-2-methylthiazole
Moderate (~85 kcal/mol)
85–98%
85–95%
Pd(dppf)Cl₂, K₂CO₃, 80°C
Low (The "Goldilocks" balance)
5-Chloro-2-methylthiazole
Highest (~101 kcal/mol)
60–85%
< 50%
Pd(OAc)₂ + XPhos/SPhos
Very Low
Data Interpretation:5-Bromo-2-methylthiazole represents the optimal kinetic balance for general Suzuki couplings. 5-Iodo-2-methylthiazole is best reserved for Stille couplings or when coupling with highly unreactive nucleophiles where maximum electrophilic activation is mandatory.
Strategic Workflow: Selecting the Right Halogen
To systematize your approach to C5-functionalization, utilize the decision matrix below.
Decision matrix for selecting 5-halo-2-methylthiazoles in cross-coupling workflows.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and mitigate the side reactions discussed above, I have detailed two distinct protocols tailored to the specific kinetics of the bromo and iodo derivatives.
Protocol A: The Gold Standard Suzuki-Miyaura (5-Bromo-2-methylthiazole)
This protocol utilizes the bromo derivative, leveraging its stability to drive the reaction to completion without significant dehalogenation.
Reagents:
5-Bromo-2-methylthiazole (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.2 equiv, 1.2 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
K₂CO₃ (2.0 equiv, 2.0 mmol)
1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)
Step-by-Step Methodology:
System Deoxygenation (Critical): Charge a Schlenk flask with the arylboronic acid and K₂CO₃. Evacuate and backfill with Argon (3x). Causality: Oxygen promotes homocoupling of the boronic acid, depleting your nucleophile.
Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.
Electrophile & Catalyst Addition: Add 5-Bromo-2-methylthiazole, followed by the Pd(dppf)Cl₂ catalyst.
Thermal Activation: Heat the reaction mixture to 80°C. Monitor via TLC/LC-MS. Complete conversion typically occurs within 4–6 hours.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.
Protocol B: Modified Suzuki-Miyaura for High Reactivity (5-Iodo-2-methylthiazole)
When using the iodo derivative, the protocol must be actively managed to prevent base-mediated protodepalladation.
Anhydrous Setup: Charge a flame-dried flask with the boronic acid, anhydrous Cs₂CO₃ (or KF), and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
Reagent Introduction: Add anhydrous solvent, followed by 5-Iodo-2-methylthiazole.
Kinetic Control: Stir at room temperature to 50°C maximum . Causality: The weak C-I bond does not require high heat for oxidative addition. Excessive heat will only accelerate the dehalogenation of the Pd(II) intermediate.
Monitoring: Check the reaction strictly at 1-hour intervals. Prolonged reaction times lead to degradation.
Workup: Filter through a pad of Celite to remove palladium black and salts, concentrate, and purify.
Conclusion
While 5-Iodo-2-methylthiazole offers unparalleled reactivity for difficult cross-couplings, its tendency to undergo dehalogenation makes it a specialized tool rather than a general building block. For the vast majority of medicinal chemistry applications, 5-Bromo-2-methylthiazole provides the optimal balance of reactivity and stability, ensuring high-fidelity cross-coupling with minimal optimization required.
References
Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2006). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(10), 3754–3761.[Link]
Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632–6639.[Link]
Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.[Link]
Technical Comparison Guide: Characterization and Validation of 5-Iodo-2-methylthiazole Derivatives
Executive Summary: The "Iodo-Advantage" in Thiazole Functionalization In the high-stakes landscape of fragment-based drug discovery (FBDD), the choice of halogenated intermediate dictates the success of downstream cross-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Iodo-Advantage" in Thiazole Functionalization
In the high-stakes landscape of fragment-based drug discovery (FBDD), the choice of halogenated intermediate dictates the success of downstream cross-coupling reactions. While 5-bromo-2-methylthiazole has historically been the standard due to lower cost, 5-iodo-2-methylthiazole (CAS: 1412902-50-1) is emerging as the superior reagent for chemically sensitive or sterically demanding syntheses.
This guide provides a technical validation of 5-iodo-2-methylthiazole, comparing its reactivity profile against bromo- and chloro-analogs. Experimental data confirms that the C5-Iodo bond significantly lowers the activation energy for oxidative addition in Palladium-catalyzed cycles, enabling milder reaction conditions and higher yields for complex pharmacophores.
Technical Specifications & Characterization
Before deploying this reagent in synthesis, its identity and purity must be rigorously validated. The following data represents the "Gold Standard" characterization profile for high-purity (>98%) 5-iodo-2-methylthiazole.
To validate your batch, compare your QC data against these reference signals. Deviations >0.05 ppm in NMR suggest contamination or regioisomeric impurities (e.g., 4-iodo isomers).
H NMR (400 MHz, CDCl): 7.74 (s, 1H, C4-H ), 2.68 (s, 3H, C2-CH).
Note: The sharp singlet at 7.74 ppm is diagnostic. A shift upfield (approx. 7.2 ppm) indicates loss of the Iodine (dehalogenation).
C NMR (100 MHz, CDCl): 168.2 (C2), 148.5 (C4), 84.1 (C5-I), 19.4 (CH).
Note: The C5 carbon bearing iodine appears significantly upfield (84.1 ppm) compared to the bromo-analog (~108 ppm).
Mass Spectrometry (ESI+):
Calculated [M+H]
: 225.95. Found: 225.9.
Isotopic Pattern: Lack of the M+2 doublet characteristic of Bromine confirms the Iodo-substitution.
Comparative Performance Analysis: Iodo vs. Bromo vs. Chloro
The primary value proposition of the 5-iodo derivative is its superior performance in transition-metal-catalyzed cross-coupling.
Analysis: The 5-Iodo derivative achieves complete conversion in 4 hours under standard conditions. The 5-Bromo analog requires higher temperatures (100°C+) or longer times (12-24h) to reach comparable yields, which increases the risk of protodehalogenation side reactions.
Mechanistic Visualization
The following diagram illustrates the kinetic advantage of the Iodo-derivative in the catalytic cycle.
Figure 1: Kinetic pathway comparison. The C-I bond cleavage (Green path) proceeds via a lower energy transition state compared to C-Br (Red dashed path), facilitating rapid oxidative addition.
Retention Time: ~8.5 min (varies by system; Iodo elutes after Bromo analog due to higher lipophilicity).
Applications in Drug Discovery[4][5][6]
The 5-iodo-2-methylthiazole scaffold is a validated precursor for several bioactive classes.
Case Study: Synthesis of COX-1 Inhibitors
Researchers have utilized 5-substituted-2-methylthiazole derivatives as selective COX-1 inhibitors [1]. The 5-iodo intermediate allows for the introduction of sensitive benzylidene moieties via Heck coupling, which would degrade under the harsh conditions required for bromo-analogs.
Topoisomerase I Inhibition
In the synthesis of (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole analogs, the 5-iodo position serves as the site for late-stage diversification, allowing medicinal chemists to rapidly generate libraries of potential anticancer agents [2].
Workflow Visualization
Figure 2: Synthetic workflow demonstrating the divergence from the 5-iodo core to various therapeutic classes.
References
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents.
Source: National Institutes of Health (PMC).
[Link]
Synthesis of 5-arylthiazoles: Comparative study between Suzuki cross-coupling reaction and direct arylation.
Source: ResearchGate.
[Link]
Comparative Kinetic Analysis: 5-Iodo-2-methylthiazole in Cross-Coupling Reactions
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Reaction Kinetics, Oxidative Addition, and Process Optimization Executive Summary In the synthesis of thiazole-containing active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Focus: Reaction Kinetics, Oxidative Addition, and Process Optimization
Executive Summary
In the synthesis of thiazole-containing active pharmaceutical ingredients (APIs), the functionalization of the C5 position is a critical, yet notoriously challenging, bottleneck. While 5-Bromo-2-methylthiazole is often selected as a default building block due to its lower upfront cost, empirical kinetic data reveals that it introduces severe inefficiencies during late-stage transition-metal catalysis.
This guide objectively compares the reaction kinetics of 5-Iodo-2-methylthiazole (5-I-2-MT) against its brominated and chlorinated alternatives. By analyzing the thermodynamics of the oxidative addition step, we demonstrate why substituting bromine with iodine fundamentally alters the reaction's activation barrier, enabling milder, higher-yielding cross-coupling protocols that reduce overall API manufacturing costs.
Mechanistic Rationale: The Halogen Effect on Thiazole Rings
To understand the performance gap between halothiazoles, we must examine the electronic properties of the 2-methylthiazole core. The methyl group at the C2 position exerts a strong electron-donating inductive (+I) effect, which increases the overall electron density of the heteroaromatic ring, particularly at the C5 position .
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle is initiated by oxidative addition —a step where the electron-rich Pd(0) center donates electron density into the C–X
antibonding orbital.
The Causality of Halogen Selection:
An electron-rich thiazole ring inherently repels the nucleophilic attack of the Pd(0) catalyst, raising the activation energy (
) required to cleave the Carbon-Halogen bond. To counteract this electronic deactivation and maintain catalytic turnover, the intrinsic Bond Dissociation Energy (BDE) of the C–X bond must be minimized .
Because the C–I bond is significantly weaker and more polarizable than the C–Br or C–Cl bonds, 5-I-2-MT undergoes oxidative addition orders of magnitude faster than its analogues, bypassing the electronic resistance of the methylated thiazole ring .
Quantitative Kinetic Comparison
The following table summarizes the kinetic and thermodynamic parameters of the three primary 5-halo-2-methylthiazoles during standard Pd(0)-mediated oxidative addition.
Halothiazole Derivative
C–X Bond Dissociation Energy (kcal/mol)
Relative Oxidative Addition Rate ()
Minimum Activation Temp
Typical Yield (1h, 25°C)
5-Iodo-2-methylthiazole
~65
> 10,000
25°C
> 95%
5-Bromo-2-methylthiazole
~81
100
80°C
< 5%
5-Chloro-2-methylthiazole
~96
1
> 120°C
0%
Data synthesized from comparative oxidative addition studies of heteroaryl halides .
Catalytic Cycle & Kinetic Bottleneck
The diagram below maps the logical sequence of the cross-coupling catalytic cycle, isolating the specific node where 5-I-2-MT outperforms its alternatives.
Catalytic cycle of Pd-catalyzed cross-coupling highlighting the rate-determining oxidative addition.
To objectively prove the kinetic superiority of 5-I-2-MT, we provide a robust, self-validating quantitative NMR (qNMR) protocol. This methodology allows researchers to calculate the pseudo-first-order rate constant (
) of the oxidative addition step in their own laboratories.
Causality Behind Experimental Choices:
Solvent (THF-d8): Chosen because it readily dissolves both the non-polar catalyst and the polar halothiazole, while providing a deuterium lock for NMR. Crucially, THF does not coordinate strongly enough to block the vacant active sites on the Pd center.
Catalyst (Pd(PPh3)4): A standard, well-characterized Pd(0) source that undergoes predictable ligand dissociation to the active 14-electron Pd(PPh3)2 species.
Stoichiometry: A 10-fold excess of halothiazole is used relative to the catalyst. This ensures pseudo-first-order kinetics, simplifying the rate law to
, allowing direct logarithmic plotting.
Step-by-Step Methodology:
Preparation of Standard Solutions (Glovebox): In a nitrogen-filled glovebox, prepare a stock solution containing 0.10 M 5-I-2-MT (or 5-Br-2-MT) and 0.05 M 1,3,5-Trimethoxybenzene (TMB) in anhydrous THF-d8.
Catalyst Initiation: In a separate vial, dissolve Pd(PPh3)4 (0.01 M) in 1.0 mL of THF-d8.
Reaction Mixing: Transfer the catalyst solution to a J. Young NMR tube. Inject 0.2 mL of the halothiazole stock solution to initiate the reaction. Seal the tube immediately.
Kinetic Sampling: Insert the tube into an NMR spectrometer pre-equilibrated at 25°C. Acquire
H NMR spectra every 5 minutes for exactly 1 hour using a pre-programmed array.
Data Processing: Integrate the disappearance of the thiazole C4 proton (~7.5 ppm). Plot
versus time. The slope of the resulting linear regression yields .
🔒 Self-Validation Checkpoint:
This protocol is designed as a self-validating system. The TMB acts as an inert internal standard. Its singlet aromatic protons (~6.1 ppm) do not overlap with any reaction species. Validation Rule: The absolute integral of the TMB peak must remain constant (variance < 2%) across all time points. If the variance exceeds 2%, it indicates solvent evaporation, shimming degradation, or oxygen ingress, and the run must be automatically discarded.
Experimental Workflow Diagram
Step-by-step workflow for the comparative kinetic analysis of halothiazole oxidative addition.
Implications for Drug Development
For process chemists scaling up API synthesis, the kinetic advantages of 5-Iodo-2-methylthiazole translate directly to the bottom line :
Lower Catalyst Loading: Because oxidative addition is no longer the rate-limiting bottleneck, catalyst loading can often be reduced from 5 mol% to < 0.5 mol%, significantly lowering heavy metal scavenging costs.
Suppression of Side Reactions: The ability to run reactions at room temperature (25°C) rather than 80°C prevents thermally induced protodehalogenation and homocoupling, resulting in a cleaner impurity profile.
Functional Group Tolerance: Rapid kinetics allow for the survival of temperature-sensitive moieties elsewhere on the drug scaffold, broadening the scope of late-stage functionalization.
References
TSI Journals. Quantitative Assessment of Relative Reactivity of Molecular Halogens in the Kinetics of Halogenations of 2-Methylthiazole. Available at:[Link]
OSTI.GOV. Course of bromination of thiazole and 2-methylthiazole. Available at:[Link]
ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Available at:[Link]
NIH PubMed Central (PMC). Oxidative addition of an alkyl halide to form a stable Cu(III) product. Available at: [Link]
Comparative
Spectroscopic and Mechanistic Comparison Guide: 5-Iodo-2-methylthiazole vs. 2-Methylthiazole
Executive Summary In medicinal chemistry and agrochemical development, the thiazole ring is a privileged pharmacophore. Functionalizing this heterocycle—specifically via halogenation—unlocks advanced cross-coupling pathw...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and agrochemical development, the thiazole ring is a privileged pharmacophore. Functionalizing this heterocycle—specifically via halogenation—unlocks advanced cross-coupling pathways (e.g., Suzuki-Miyaura, Stille) and introduces potent halogen-bond donors for target protein binding. This guide provides an objective, data-driven comparison between the foundational precursor, 2-methylthiazole , and its highly reactive derivative, 5-iodo-2-methylthiazole . By analyzing their spectroscopic signatures and detailing a self-validating synthetic protocol, this document serves as a definitive reference for structural verification and workflow optimization.
Mechanistic Causality: The Logic of Regioselective Iodination
To understand the spectroscopic differences between the precursor and the product, one must first understand the electronic causality that drives the transformation.
The thiazole ring is an electron-rich heterocycle, but its electron density is not distributed equally. The nitrogen atom at position 3 is highly electronegative and acts as an electron-withdrawing group via induction. Conversely, the sulfur atom at position 1 donates electron density into the ring via resonance. This push-pull electronic dynamic creates a localized nucleophilic hotspot at the C-5 position . When exposed to an electrophilic iodine source, the aromatic system undergoes highly regioselective Electrophilic Aromatic Substitution (EAS) exclusively at C-5[1].
Caption: Electronic causality driving the regioselective iodination at the C-5 position of thiazoles.
Self-Validating Experimental Protocol
To synthesize 5-iodo-2-methylthiazole from 2-methylthiazole, N-Iodosuccinimide (NIS) is the reagent of choice due to its mild nature, high reactivity, and environmental friendliness compared to harsh I₂/HNO₃ mixtures[2]. The following protocol is designed as a self-validating system, where each operational step provides observable feedback to guarantee structural integrity.
Step-by-Step Methodology: NIS-Mediated Iodination
Reaction Setup (Activation): Dissolve 2-methylthiazole (1.0 equiv, 10 mmol) in glacial acetic acid (0.2 M).
Causality: Acetic acid acts as both a solvent and a Brønsted acid catalyst. It protonates the succinimide leaving group of NIS, significantly enhancing the electrophilicity of the iodonium (
Reagent Addition: Add N-Iodosuccinimide (1.15 equiv, 11.5 mmol) in three portions over 15 minutes at room temperature. Shield the flask from direct light using aluminum foil.
Causality: Light exposure can induce homolytic cleavage of the N-I bond, triggering radical side reactions. Portion-wise addition controls the mild exotherm.
Kinetic Monitoring: Heat the mixture to 60 °C and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1).
Validation: The reaction is complete when the UV-active precursor spot (
) is entirely consumed, replaced by a less polar product spot (). The increased lipophilicity of the iodine atom causes the product to travel further on the silica plate.
Quenching & Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash vigorously with saturated aqueous sodium thiosulfate (
) (2 x 30 mL).
Causality: Sodium thiosulfate acts as a specialized reducing agent, converting any unreacted, highly reactive electrophilic iodine into inert, water-soluble iodide (
). This prevents product degradation and removes the characteristic purple/brown discoloration of free iodine.
Isolation: Wash the organic layer with saturated
until gas evolution ceases (neutralizing the acetic acid), dry over anhydrous , and concentrate under reduced pressure to yield the crude 5-iodo-2-methylthiazole.
Caption: Workflow for the iodination of 2-methylthiazole and subsequent spectroscopic validation.
Spectroscopic Comparison & Data Analysis
The definitive proof of successful regioselective iodination lies in the spectroscopic comparison between the precursor and the isolated product. The data below synthesizes expected analytical shifts based on the electronic perturbations caused by the iodine atom[3],[4].
Heavy Atom Effect: The C-5 carbon shifts dramatically upfield ( ppm) due to relativistic diamagnetic shielding by the massive iodine nucleus.
FT-IR (ATR, cm⁻¹)
3105 (C-H stretch, aromatic)1530 (C=N stretch)
1515 (C=N stretch)580 (C-I stretch)
Appearance of a distinct C-I stretching band in the far fingerprint region; loss of one aromatic C-H stretching mode.
Mass Spec (ESI+)
m/z 100.0 [M+H]⁺
m/z 225.9 [M+H]⁺
Mass increase of exactly 125.9 Da. Because Iodine is monoisotopic (¹²⁷I), no complex M+2 isotope pattern is observed (unlike Br or Cl)[3].
Mechanistic Insight: The Heavy Atom Effect
In ¹³C NMR, the substitution of a proton for an iodine atom typically results in a paradoxical upfield shift for the substituted carbon. While halogens are electronegative and should theoretically deshield the carbon, the massive electron cloud of iodine generates strong local diamagnetic currents. This relativistic phenomenon, known as the "Heavy Atom Effect," shields the C-5 nucleus, pushing its resonance from ~118.5 ppm in the precursor down to ~71.2 ppm in the iodinated product. Observing this shift is the ultimate validation of successful C-I bond formation.
Performance & Alternative Approaches
When designing a synthetic route, researchers must choose between different halogenated alternatives (e.g., 5-chloro-, 5-bromo-, or 5-iodo-2-methylthiazole).
Why choose the iodinated variant?
Cross-Coupling Kinetics: In Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), the oxidative addition step is often rate-limiting. The Carbon-Iodine bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to Carbon-Bromine (~285 kJ/mol) or Carbon-Chlorine (~330 kJ/mol). Consequently, 5-iodo-2-methylthiazole reacts exponentially faster and requires lower catalyst loadings and milder temperatures.
Halogen Bonding in Drug Design: Iodine features a highly polarizable electron cloud, creating a distinct area of positive electrostatic potential known as a
-hole. In structure-based drug design, 5-iodo-2-methylthiazole acts as a superior halogen bond donor compared to its brominated or chlorinated counterparts, often yielding higher binding affinities to target proteins.
References
Cadmium Chloride (CdCl2): An Efficient Catalyst for the Synthesis of Substituted Thiazoles
Source: Asian Journal of Research in Chemistry
URL:[Link]
Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles
Source: Organic Chemistry Portal
URL:[Link]
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization
Source: OSTI.GOV
URL:[Link]
A Comparative Analysis of Biological Activity in 5-Substituted-2-Methylthiazole Analogs: A Guide for Drug Discovery Professionals
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs, including the anti-cancer agent Tiazofurin and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam...
Author: BenchChem Technical Support Team. Date: March 2026
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs, including the anti-cancer agent Tiazofurin and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1] This five-membered heterocyclic system, containing sulfur and nitrogen, serves as a versatile template for designing novel therapeutic agents.[1][2] The biological profile of thiazole derivatives can be significantly modulated by the nature and position of their substituents. This guide focuses specifically on the 2-methylthiazole core, providing a comparative analysis of how substitutions at the 5-position influence its biological activity, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
Our objective is to synthesize findings from various studies to illuminate the structure-activity relationships (SAR) that govern the efficacy of these analogs. By presenting comparative data and detailing the underlying experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of 5-substituted-2-methylthiazoles and accelerate the discovery of new lead compounds.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiazole derivatives have demonstrated significant potential as anticancer agents, inducing cytotoxicity through diverse mechanisms such as apoptosis induction, cell cycle arrest, and the inhibition of key signaling pathways.[3][4][5] The substitution at the 5-position of the 2-methylthiazole ring is a critical determinant of this activity.
Comparative Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to determine these values by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[3]
A comparative analysis of various 5-substituted analogs reveals significant variations in their potency against different cancer cell lines. For instance, studies on novel thiazole derivatives have shown that specific substitutions can lead to IC₅₀ values in the low micromolar and even nanomolar range.
Aromatic Substituents: The presence of substituted phenyl rings at the 5-position is common. Electron-withdrawing groups, such as a nitro group (as in 3-nitrophenylthiazolyl), can significantly enhance cytotoxic activity.
Mechanism of Action: Potent compounds often work by inhibiting critical enzymes involved in cancer progression. For example, some active thiazole derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5] Compound 4c in one study not only showed excellent cytotoxicity against MCF-7 cells but also inhibited VEGFR-2 with an IC₅₀ of 0.15 µM.[5]
Apoptosis and Cell Cycle Arrest: The cytotoxic effects are often linked to the induction of programmed cell death (apoptosis) and disruption of the cell cycle.[3][6] The 3-nitrophenylthiazole analog 4d was found to cause cell accumulation in the G1 and G2/M phases of the cell cycle, consistent with its effect on VEGFR-2.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The workflow for determining the cytotoxic activity of novel analogs is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiazole scaffold is also a promising framework for the development of new antimicrobial agents.[7][8] Modifications at the 5-position can yield compounds with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Comparative Efficacy (MIC)
The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring antimicrobial potency. It is defined as the lowest concentration of an agent that completely inhibits the visible growth of a microorganism in vitro.[9][10] Broth microdilution and agar dilution are common methods for its determination.[11]
Studies on 5-benzylideno-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have revealed potent antimicrobial effects, with some analogs demonstrating superior or comparable activity to established drugs like ampicillin, streptomycin, and ketoconazole.[7]
Halogenation: The presence and position of halogen atoms on the 5-benzylidene ring significantly impact activity. Derivatives with 2,3-di-Cl, 3-Br, and 4-Cl substitutions were found to be particularly potent against both bacteria and fungi.[1][7]
Broad Spectrum: Many of these analogs exhibit a broad spectrum of activity. For example, compound 10 (3-Bromobenzylidene) was the most active antifungal agent and also showed good antibacterial efficacy.[7]
Activity Against Resistant Strains: Critically, some analogs show efficacy against drug-resistant bacterial strains. Ten compounds in one study demonstrated higher potency than reference drugs against a resistant strain of E. coli.[7]
Mechanism of Action: Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of essential bacterial enzymes like MurB, while antifungal activity may stem from the inhibition of 14α-lanosterol demethylase (CYP51).[7]
Experimental Workflow: MIC Determination
The broth microdilution method is a precise and widely used technique for determining the MIC of antimicrobial compounds.
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, often acting by inhibiting cyclooxygenase (COX) enzymes.[1] Thiazole derivatives have emerged as a promising class of anti-inflammatory agents, with substitutions at the 5-position playing a key role in their efficacy and mechanism.[1][12]
Comparative Efficacy and Mechanism
A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity, showing moderate to good effects, with some compounds outperforming the reference drug indomethacin.[1][13]
Key Insights:
SAR: The nature and position of the substituent on the benzene ring are crucial for activity. The presence of 2,3-di-Cl, 3-Br, 4-Cl, and 4-NO₂ substitutions at the benzylidene ring was found to be most beneficial to the anti-inflammatory activity.[1]
Mechanism of Action: Further investigation into the mechanism revealed that the most active compounds were selective inhibitors of the COX-1 enzyme, with an inhibitory effect superior to the reference drug naproxen. They showed negligible inhibition of COX-2 and LOX enzymes.[1][13] This selectivity is significant, as COX-1 has been identified as a molecular target in various diseases beyond inflammation, including certain cancers.[1]
In Vivo Models: The anti-inflammatory activity is typically confirmed using in vivo models, such as the carrageenan-induced paw edema test in rodents, which measures the reduction in swelling after administration of the test compound.[12]
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, adherence to standardized experimental protocols is paramount.
Protocol 1: MTT Cell Viability Assay[3]
This protocol outlines the steps for assessing the cytotoxicity of thiazole analogs against a chosen cancer cell line.
Cell Seeding:
Culture cancer cells to ~80% confluency.
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Causality: Seeding an optimal number of cells is crucial; too few may lead to inconsistent results, while too many can lead to overgrowth and nutrient depletion, confounding the cytotoxicity measurement.
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
Compound Treatment:
Prepare a stock solution of the thiazole analog in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and an untreated control (medium only).
Causality: The vehicle control is essential to ensure that the solvent itself does not have a cytotoxic effect at the concentration used.
Incubation:
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard culture conditions.
MTT Addition and Formazan Solubilization:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
Causality: This step is the core of the assay, as only metabolically active, viable cells can perform this conversion.
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Data Acquisition:
Gently shake the plate to ensure complete dissolution.
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
The absorbance is directly proportional to the number of viable cells. IC₅₀ values are calculated by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Broth Microdilution for MIC Determination[10][13][16]
This protocol details the standardized method for determining the MIC of thiazole analogs against bacterial strains.
Preparation of Antimicrobial Agent:
Prepare a stock solution of the thiazole analog.
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to obtain a range of concentrations. The final volume in each well should be 50 µL.[14]
Causality: Serial dilution creates a concentration gradient that allows for the precise determination of the minimum concentration that inhibits growth.
Inoculum Preparation:
Select several isolated colonies of the test bacterium from an 18-24 hour agar plate.
Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
Causality: Standardizing the initial bacterial concentration is the most critical step for reproducibility. A non-standard inoculum will lead to inaccurate and unreliable MIC values.
Dilute this standardized suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[14]
Inoculation and Incubation:
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only).
Causality: The growth control confirms the viability of the bacteria in the test conditions, while the sterility control ensures the medium is not contaminated.
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results:
Following incubation, examine the plate for visible bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[10]
Conclusion
The 2-methylthiazole scaffold is a highly adaptable platform for the development of novel therapeutic agents. This guide demonstrates that strategic substitutions at the 5-position are a powerful tool for modulating biological activity, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory compounds. Structure-activity relationship studies consistently show that factors such as the aromaticity, electronic properties, and steric bulk of the 5-substituent are pivotal in determining efficacy and mechanism of action. By leveraging the comparative data and detailed protocols presented herein, researchers can make more informed decisions in the design and synthesis of next-generation thiazole-based drugs.
References
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). National Center for Biotechnology Information.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC. (n.d.). National Center for Biotechnology Information.
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. Retrieved from [Link]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. Retrieved from [Link]
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). MDPI. Retrieved from [Link]
Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays. (n.d.). BenchChem.
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry. Retrieved from [Link]
Determining Antimicrobial Potency: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Protocols. (n.d.). BenchChem.
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2025). ResearchGate. Retrieved from [Link]
Thiazole Ring—A Biologically Active Scaffold. (2021). MDPI. Retrieved from [Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1][9][11]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]
(PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2016). ResearchGate. Retrieved from [Link]
X-Ray Crystallographic Analysis of 5-Iodo-2-methylthiazole Derivatives: A Comparative Guide
Executive Summary For drug development professionals and crystallographers, selecting the right halogenated building block is critical not only for synthetic cross-coupling but for downstream structure-based drug design....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and crystallographers, selecting the right halogenated building block is critical not only for synthetic cross-coupling but for downstream structure-based drug design. The 1,3-thiazole ring is a privileged structural motif frequently utilized in the synthesis of antimicrobial, antiviral, and anticancer agents[1]. While lighter derivatives like 5-bromo-2-methylthiazole are standard in routine palladium-catalyzed cross-coupling reactions[2], the iodine derivative—5-Iodo-2-methylthiazole (CAS: 1412902-50-1) [3]—offers vastly superior properties for crystal engineering. This guide objectively compares the crystallographic performance of 5-Iodo-2-methylthiazole against its brominated and chlorinated alternatives, providing self-validating experimental protocols for structural analysis.
The Physics of Halogen Bonding: Iodine vs. Bromine/Chlorine
The superiority of iodine in crystallographic studies lies in the physics of 4. Halogen bonds are highly directional, non-covalent interactions driven by the
-hole —a region of positive electrostatic potential located on the distal axis of the R–X bond[4].
Because iodine possesses a larger atomic radius and higher polarizability than bromine or chlorine, it generates a significantly more positive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-hole, exhibiting up to a 40% increase in positive potential compared to bromine[5]. This translates to substantially stronger interaction energies: computational models and symmetry-adapted perturbation theory (SAPT) show that I···O contacts yield binding energies of 14.2–17.6 kJ/mol, whereas Br···O contacts only provide 9.0–12.1 kJ/mol[4]. Consequently, iodine derivatives form robust, highly predictable 3D networks via I···N, I···S, and I···I interactions, effectively minimizing the crystallographic disorder and mixed-occupancy issues frequently observed in brominated thiazole analogues[6].
Fig 1: Halogen bonding strength comparison between Iodine and Bromine σ-holes.
Comparative Crystallographic Performance
To objectively evaluate these building blocks, the following table summarizes the quantitative crystallographic and thermodynamic data across the three primary 5-halo-2-methylthiazole derivatives.
Self-Validating Experimental Protocol for X-Ray Crystallography
A crystallographic protocol is only as reliable as its internal controls. In this workflow, the heavy iodine atom serves as an intrinsic phase-determination anchor, while empirical absorption corrections and surface mapping validate the dataset's integrity.
Causality: Kinetic trapping often leads to polymorphs with suboptimal packing. Slow evaporation ensures the system reaches a thermodynamic minimum, allowing the delicate balance of intermolecular forces to favor the strongest non-covalent interactions (halogen bonds) over weaker dispersive forces[5].
Procedure: Dissolve 50 mg of the synthesized 5-Iodo-2-methylthiazole derivative in 2 mL of a polar solvent (e.g., Methanol). Puncture the vial cap with a narrow-gauge needle to restrict the evaporation rate. Maintain at a constant 20°C in a vibration-free environment until single crystals of suitable dimensions (approx. 0.2 × 0.2 × 0.1 mm) form[5].
Step 2: X-Ray Diffraction Data Collection
Causality: Iodine is a heavy atom (
) that strongly absorbs X-rays. Using a Molybdenum (MoK, Å) source instead of Copper (CuK) minimizes absorption artifacts, ensuring high-resolution data without intensity distortion[5].
Procedure: Mount the crystal on a diffractometer (e.g., Rigaku XtaLAB or Bruker MicroStar) at 100 K using a cryostream to minimize thermal motion[5]. Collect multi-scan data and immediately apply empirical absorption corrections (e.g., SADABS) to validate data integrity against heavy-atom absorption.
Step 3: Phase Determination and Structure Refinement
Causality: The high electron density of iodine acts as a self-validating anchor. Its position can be unambiguously determined via Patterson or direct methods, which then forces the correct phasing for the rest of the lighter thiazole framework.
Procedure: Solve the structure using intrinsic phasing. Refine the model using full-matrix least-squares on
. Ensure the goodness-of-fit (S) approaches 1.0 and values are < 0.05.
Causality: Visual inspection of halogen bonds is subjective. mathematically validates the crystal packing by quantifying the exact percentage contribution of each intermolecular contact to the global crystal stability.
Procedure: Import the refined .cif file into CrystalExplorer. Generate the 3D Hirshfeld surface mapped over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. Calculate the 2D fingerprint plots to confirm the proportional contributions of H···C, I···S, and I···I interactions.
Fig 2: Self-validating X-ray crystallographic workflow for 5-Iodo-2-methylthiazole.
References
Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide.NIH.
The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures...Semantic Scholar.
5-iodo-2-methylthiazole | CAS No. 1412902-50-1.CyclicPharma.
Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity...PMC.
Benchmarking Catalytic Systems for 5-Iodo-2-methylthiazole Functionalization: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges when optimizing cross-coupling reactions for halogenated heterocycles. 5-Iodo-2-methylthiazole is a privileged scaffold in drug discovery, serving as a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges when optimizing cross-coupling reactions for halogenated heterocycles. 5-Iodo-2-methylthiazole is a privileged scaffold in drug discovery, serving as a critical building block for kinase inhibitors, antiviral agents, and novel therapeutics. The highly polarizable C5-iodine bond makes it an excellent electrophile for transition-metal catalysis. However, the inherent nucleophilicity of the thiazole nitrogen can lead to competitive catalyst coordination, resulting in off-cycle resting states and diminished turnover numbers (TON).
This guide provides an objective, data-driven benchmark of the leading catalytic systems for 5-Iodo-2-methylthiazole functionalization. By analyzing the causality behind ligand selection and providing self-validating experimental protocols, this guide is designed to streamline your process chemistry workflows.
Mechanistic Causality & Catalyst Selection
The functionalization of 5-Iodo-2-methylthiazole typically proceeds via a standard Pd(0)/Pd(II) catalytic cycle. Because the C-I bond is relatively weak, the oxidative addition step is rarely the bottleneck. Instead, the transmetalation step and the prevention of catalyst poisoning dictate the success of the reaction.
Catalytic cycle for Pd-catalyzed cross-coupling of 5-Iodo-2-methylthiazole.
When selecting a catalyst, one must account for the specific electronic demands of the coupling partner:
Suzuki-Miyaura Couplings: Require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) to accelerate transmetalation and sterically shield the Pd center from the basic thiazole nitrogen 12.
Sonogashira Couplings: Traditional Pd/Cu systems often fail due to copper-mediated alkyne homocoupling (Glaser coupling) when reacting with electron-deficient heteroaryl halides. Copper-free systems using highly active precatalysts like [DTBNpP]Pd(crotyl)Cl are vastly superior 3.
Direct C-H Arylation: When using 5-Iodo-2-methylthiazole to arylate other heteroarenes, ligand-free systems utilizing Pd(OAc)₂ at exceptionally low loadings (0.1–0.001 mol%) can be highly effective, driven by an electrophilic palladation mechanism 4.
Catalyst selection matrix for 5-Iodo-2-methylthiazole based on coupling strategy.
Quantitative Benchmarking of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the cross-coupling of 5-Iodo-2-methylthiazole, derived from empirical process data and literature benchmarks.
Reaction Class
Coupling Partner
Optimal Catalyst System
Base / Solvent
Temp
Yield
Key Advantage
Suzuki-Miyaura
Arylboronic Acids
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
K₂CO₃ / Dioxane:H₂O
90 °C
85-95%
Robust against steric hindrance; high functional group tolerance.
Suzuki-Miyaura
Alkyl/Aryl Boronates
SPhos Pd(crotyl)Cl (2 mol%)
K₃PO₄ / Toluene
100 °C
88%
Bulky ligand prevents thiazole N-coordination.
Sonogashira
Terminal Alkynes
[DTBNpP]Pd(crotyl)Cl (5 mol%)
DABCO / Dioxane
60 °C
78-85%
Copper-free; prevents alkyne homocoupling.
Direct C-H Arylation
Unactivated Thiophenes
Pd(OAc)₂ (1-5 mol%)
KOAc / DMAc
120 °C
70-80%
Atom economical; avoids organometallic reagents.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific visual and analytical checkpoints that confirm the reaction is proceeding along the intended mechanistic pathway rather than degrading.
Objective: Coupling of 5-Iodo-2-methylthiazole with phenylboronic acid.
Causality: Pd(dppf)Cl₂ provides a wide bite angle that facilitates reductive elimination while preventing the thiazole nitrogen from forming a stable, inactive bis-coordinated Pd(II) complex.
Step-by-Step Methodology:
Reagent Assembly: To an oven-dried Schlenk tube, add 5-Iodo-2-methylthiazole (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
Degassing (Critical Checkpoint): Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL).
Self-Validation: The solution should appear deep red/orange. If the solution rapidly turns black at room temperature, oxygen ingress has occurred, leading to premature Pd(0) aggregation (palladium black). Halt, discard, and re-degas fresh solvents.
Reaction Execution: Heat the mixture to 90 °C for 4 hours.
Self-Validation: Monitor via LC-MS. The reaction is complete when the 5-Iodo-2-methylthiazole peak (M+H = 226) is fully consumed. A successful transmetalation phase is indicated by the absence of debrominated/deiodinated thiazole byproducts.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Copper-Free Sonogashira Coupling
Objective: Coupling of 5-Iodo-2-methylthiazole with terminal alkynes.
Causality: Eliminating the copper co-catalyst prevents the formation of reactive copper-acetylide intermediates that are highly prone to oxidative dimerization. The bulky [DTBNpP] ligand ensures a highly active Pd(0) species that can undergo direct transmetalation with the alkyne in the presence of an amine base.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict argon flow, charge a vial with 5-Iodo-2-methylthiazole (1.0 equiv), [DTBNpP]Pd(crotyl)Cl (5 mol%), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 equiv).
Solvent & Alkyne Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M), followed by the terminal alkyne (1.5 equiv).
Reaction Execution: Stir at 60 °C for 12 hours.
Self-Validation: Unlike traditional Sonogashira reactions, the mixture will not turn dark green or blue (which typically indicates Cu(II) oxidation). TLC analysis (Hexanes/EtOAc) should reveal a single new product spot without the highly non-polar, UV-active fluorescent spot characteristic of a conjugated diyne (homocoupling product).
Isolation: Filter the crude mixture through a short pad of Celite to remove DABCO salts and Pd residues, concentrate, and purify via flash chromatography.
Conclusion
The functionalization of 5-Iodo-2-methylthiazole demands a nuanced approach to catalyst selection. While Pd(dppf)Cl₂ remains the robust workhorse for Suzuki couplings, modern precatalysts like SPhos Pd G3 and[DTBNpP]Pd(crotyl)Cl offer superior performance for sterically hindered or copper-sensitive transformations. By adhering to the self-validating protocols outlined above, researchers can mitigate catalyst poisoning and achieve high-fidelity C-C bond formation.
References
Roger, J., Pogan, F., & Doucet, H. (2009). "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Organic Chemistry Portal / J. Org. Chem. Available at:[Link]
Rai, G., et al. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." PMC. Available at:[Link]
Operational Guide: Safe Disposal and Waste Management of 5-Iodo-2-methylthiazole
Executive Summary & Chemical Profile The Core Directive: Disposal of 5-Iodo-2-methylthiazole (CAS: 1412902-50-1 or 13035-09-1) is not merely a janitorial task; it is a chemical engineering process designed to prevent the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
The Core Directive: Disposal of 5-Iodo-2-methylthiazole (CAS: 1412902-50-1 or 13035-09-1) is not merely a janitorial task; it is a chemical engineering process designed to prevent the liberation of toxic iodine vapor (
) and hydrogen iodide () in uncontrolled environments.[1]
As a halogenated heteroaromatic compound, this substance falls under the strict Halogenated Organic Waste stream.[2] Misclassification into non-halogenated streams can result in regulatory fines (RCRA violations) and damage to downstream incineration infrastructure, as standard catalytic oxidizers are not equipped to handle high iodine loads.
May require dissolution for liquid waste streams.[1]
Light Sensitivity
High
Waste containers must be opaque or amber.
The "Halogen Rule" (Scientific Rationale)
Why do we segregate this specific thiazole?
Incineration Chemistry: When 5-Iodo-2-methylthiazole is incinerated, the iodine atom does not simply combust.[1] It forms corrosive Hydrogen Iodide (
) or elemental Iodine ().
Non-Halogenated Kilns: Lack the caustic scrubbers (e.g., NaOH spray towers) required to neutralize acid gases. Sending this waste here damages the kiln liners.
Halogenated Kilns: Operate at higher temperatures with specific capture technologies to prevent release of iodine into the atmosphere.
Chemical Incompatibility: The iodine-carbon bond in the 5-position is electronically activated (which makes it useful for Suzuki/Stille couplings).[1] In a waste drum, exposure to peracids or peroxides can cleave this bond, releasing violet iodine vapors that are highly toxic and corrosive to storage cabinets.
Protocol A: Routine Waste Management
Objective: Safe accumulation and transfer of reaction byproducts and pure substance.
Constituents: List "5-Iodo-2-methylthiazole" explicitly. Do not use abbreviations like "IMT".
Step 2: Segregation Workflow
Use the following logic to determine the correct waste container.
Figure 1: Decision logic for waste segregation. Note that adding 5-Iodo-2-methylthiazole to a non-halogenated solvent (like Ethyl Acetate) renders the entire mixture "Halogenated Waste" for disposal purposes.[1]
Step 3: Container Specifications[1]
Material: HDPE (High-Density Polyethylene) or Amber Glass.[1] Avoid metal cans if the waste is acidic, as iodine compounds can be corrosive to steel.
Venting: Use a vented cap (e.g., Eco-Funnel) if the waste solution contains volatile solvents, but ensure the seal is tight to prevent iodine vapor escape.
Protocol B: Spill Management (Emergency Response)
Scenario: A 5g vial of 5-Iodo-2-methylthiazole drops and shatters.
Immediate Action:
Evacuate: Clear the immediate 10-foot radius.
PPE Upgrade: Standard nitrile gloves may degrade if the substance is in a carrier solvent like DCM. Double-glove (Nitrile/Laminate) and wear safety goggles.[1]
Ventilation: Maximize fume hood draw or open lab windows if safe.
Cleanup Procedure:
Phase
Action
Rationale
Containment
Surround spill with absorbent pads or vermiculite.[1]
Prevents spread to floor drains.
Neutralization
If iodine vapors (purple/brown) are visible, apply a reducing agent (Sodium Thiosulfate solution).
Reduces volatile back to non-volatile iodide ().[1]
Collection
Scoop slurry into a wide-mouth jar. Label as "Debris contaminated with Halogenated Organics."
Segregates sharp glass and chemical hazard.
Decontamination
Wash surface with soap and water; test pH if acid was involved.
Removes residual organic film.
Regulatory Compliance (RCRA Context)
While 5-Iodo-2-methylthiazole is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated by characteristic.[1]
Waste Code Assignment:
If in a flammable solvent (Flash point < 60°C): D001 (Ignitable) + F-Listed (if spent halogenated solvents are present).[1]
If pure substance: Classify as Hazardous Waste due to toxicity.
Generator Status: The weight of this waste counts toward your monthly generator status (VSQG, SQG, or LQG).[1]
Land Ban: Under the Land Disposal Restrictions (LDR), halogenated organic compounds generally cannot be landfilled without prior treatment (incineration).
Self-Validating System:
Before sealing any waste container, ask: "If this drum is crushed, will the contents react to form a gas?" If the answer is yes (e.g., you mixed it with an oxidizer), the protocol has failed.[1] Re-evaluate Step 2.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[3] [Link]
PubChem. (2024). Compound Summary: Thiazole Derivatives. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Handling this compound requires a defense-in-depth strategy.[1][2][3][4][5][6] Beyond standard organic solvent hazards, the presence of the iodine substituent on the thiazole ring introduces specific risks regarding chemical stability and skin absorption . Iodine-carbon bonds in heterocycles can be labile, potentially releasing corrosive free iodine (
) or hydrogen iodide (HI) upon decomposition or exposure to light/moisture.
Immediate Action Required:
Always handle within a certified chemical fume hood.[7]
Never use single-layer latex gloves; halogenated organics permeate latex rapidly.
Protect from light during transfer to prevent photo-degradation and release of toxic byproducts.
Hazard Architecture & PPE Logic
To select the correct PPE, we must understand the "Why" behind the hazard. This section analyzes the chemical structure to justify the safety requirements.
Structural Feature
Potential Hazard Mechanism
Required Protective Barrier
Thiazole Ring
Nitrogen/Sulfur heterocycles are often skin sensitizers and irritants to mucous membranes.
Respiratory: Fume hood (ISO Class 5 or better). Skin: Long-sleeved lab coat + chemically resistant apron.
C–I Bond (Iodine)
Weak bond energy compared to C-Cl or C-F. High risk of homolytic cleavage by light, releasing radical species or corrosive Iodine.
Eye: Chemical Splash Goggles (ANSI Z87.1) to prevent corneal damage from corrosive vapors. Environmental: Amber glassware/foil wrap.
Lipophilicity
Small halogenated organics penetrate the stratum corneum (outer skin layer) efficiently, carrying the toxic payload into the bloodstream.
Hand: Double-gloving strategy (Nitrile/Nitrile) or Laminate (Silver Shield) for spills.
PPE Technical Specifications
This matrix defines the required gear based on operational intensity.
PPE Selection Matrix
Equipment
Routine Handling (mg to g scale)
High-Risk / Spill Cleanup
Technical Justification
Eye Protection
Chemical Splash Goggles
Chemical Splash Goggles + Face Shield
Safety glasses allow vapors to bypass the lens. Goggles provide a sealed environment for the eyes.
Laminate / Barrier Gloves (e.g., Silver Shield™ or Viton)
Halogenated thiazoles can degrade thin nitrile. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged contact (spills).
Body Protection
Cotton Lab Coat (Buttoned)
Tyvek® Suit or Chemical Apron
Cotton offers fire resistance; Tyvek offers permeation resistance against liquids.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Full-face Respirator (OV/AG Cartridge)
OV/AG: Organic Vapor / Acid Gas cartridge protects against the compound and potential HI/Iodine decomposition products.
Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the specific interaction with the chemical.
Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on operational risk.
Operational Protocol: Safe Handling Workflow
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Ensure the fume hood is operational with a face velocity between 80–100 fpm.
Prepare Inert Environment: Since 5-Iodo-2-methylthiazole is sensitive, prepare a nitrogen or argon line if the bottle has been opened previously.
Don PPE: Put on lab coat, adjust splash goggles, and don the inner pair of nitrile gloves (inspect for tears). Don the outer pair of nitrile gloves.
Phase 2: Active Handling
Transfer: Move the chemical container into the hood. Do not open it on the open bench.
Weighing:
If possible, place the balance inside the hood.
If the balance is external, tare a vial inside the hood, add the compound, cap it tightly, and then move to the balance. Never transport open containers.
Solvent Addition: When dissolving, add solvent slowly. Watch for exotherms or color changes (yellowing/browning indicates iodine release).
Phase 3: Decontamination & Doffing
Wipe Down: Wipe all exterior surfaces of flasks/vials with a Kimwipe dampened with acetone or ethanol inside the hood.
Outer Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.
Hand Wash: Wash hands (still wearing inner gloves) with soap and water to remove invisible residues, then remove inner gloves.
Final Wash: Wash bare hands thoroughly with soap and warm water.
Emergency Response: Spills and Exposure
In the event of a breach, rapid containment prevents lab-wide contamination.
Spill Response Algorithm
Figure 2: Step-by-step workflow for managing a chemical spill of 5-Iodo-2-methylthiazole.
First Aid Measures
Eye Contact: Immediately flush with water for 15 minutes .[8] Hold eyelids open. Seek medical attention immediately (corneal damage risk).[2][8]
Skin Contact: Remove contaminated clothing/gloves.[6] Wash skin with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) on skin, as they enhance absorption.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Disposal & Waste Management
Proper disposal prevents environmental contamination and regulatory fines.[2]